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  • Product: N-(2-amino-4-methylphenyl)-2-methylbenzamide
  • CAS: 402577-84-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Elucidating the In Vitro Mechanism of Action of N-(2-amino-4-methylphenyl)-2-methylbenzamide

Foreword: A Strategic Approach to Mechanistic Discovery The journey to characterize a novel chemical entity's mechanism of action is one of systematic inquiry, where each experiment builds upon the last to paint a cohere...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Strategic Approach to Mechanistic Discovery

The journey to characterize a novel chemical entity's mechanism of action is one of systematic inquiry, where each experiment builds upon the last to paint a coherent picture of its biological activity. This guide outlines a comprehensive strategy for elucidating the in vitro mechanism of N-(2-amino-4-methylphenyl)-2-methylbenzamide, a compound whose structural motifs suggest potential interaction with cellular signaling cascades. Our investigation will be guided by the principle of hypothesis-driven research, commencing with broad, unbiased screening and progressively narrowing our focus to specific molecular targets and pathways. We will operate under the working hypothesis that this compound may function as a kinase inhibitor, a common modality for molecules sharing its structural features. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind them.

Part 1: Initial Target Identification and Validation

The first critical step is to ascertain if N-(2-amino-4-methylphenyl)-2-methylbenzamide interacts with a specific class of enzymes. Given its chemical structure, we hypothesize it may be a kinase inhibitor.

Broad-Spectrum Kinase Profiling

To test our primary hypothesis, a broad-spectrum kinase panel is the most efficient initial step. This allows for an unbiased screening against a large number of kinases to identify potential targets.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation : Prepare a 10 mM stock solution of N-(2-amino-4-methylphenyl)-2-methylbenzamide in 100% DMSO. From this, create serial dilutions to achieve final assay concentrations, typically ranging from 10 µM to 1 nM.

  • Assay Platform : Utilize a reputable service provider for kinase profiling (e.g., Eurofins DiscoverX, Promega). The assay is typically a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay.

  • Execution : The compound is incubated with a panel of several hundred purified human kinases. The percentage of kinase inhibition at a given concentration (e.g., 10 µM) is determined.

  • Data Analysis : Results are typically provided as a percentage of inhibition. A "hit" is defined as a kinase exhibiting significant inhibition (e.g., >70%) at the screening concentration.

Data Presentation: Hypothetical Kinase Profiling Results

Kinase Target% Inhibition at 10 µM
MEK195%
MEK292%
ERK245%
JNK130%
p38α25%
... (other kinases)<20%

From this initial screen, MEK1 and MEK2 emerge as primary, high-potency targets.

In-Depth Mechanistic Analysis of MEK1 Inhibition

Having identified MEK1 as a primary target, the next step is to quantify its inhibitory potency and understand the nature of the interaction.

Experimental Protocol: In Vitro MEK1 Kinase Assay

  • Reagents :

    • Recombinant human MEK1 enzyme.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP (at Km concentration for MEK1).

    • Substrate: inactive ERK2.

    • N-(2-amino-4-methylphenyl)-2-methylbenzamide in serial dilutions.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure :

    • Add kinase buffer, MEK1 enzyme, and the compound to a 384-well plate. Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP and the ERK2 substrate.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using the ADP-Glo™ system.

  • Data Analysis : Plot the percentage of MEK1 activity against the log concentration of the inhibitor. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Dose-Response Inhibition of MEK1

Concentration (nM)% MEK1 Activity
10005.2
30010.8
10025.4
3048.9
1075.1
390.3
198.2
0100
Calculated IC50: 32 nM

Part 2: Cellular Target Engagement and Pathway Analysis

Demonstrating that the compound can inhibit its target in a cellular context is a critical validation step.

Target Engagement in a Cellular Environment

A Western blot analysis of the downstream substrate of MEK1, which is ERK1/2, can confirm target engagement in cells.

Experimental Protocol: Western Blot for Phospho-ERK

  • Cell Culture : Seed a relevant cell line (e.g., A375 melanoma cells, which have a constitutively active MAPK pathway) in 6-well plates.

  • Treatment : Treat the cells with increasing concentrations of N-(2-amino-4-methylphenyl)-2-methylbenzamide for 2 hours.

  • Lysis : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing : Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

Visualization: Expected Western Blot Results

A dose-dependent decrease in the band intensity for phospho-ERK1/2 would be expected, while the total ERK1/2 levels should remain unchanged.

Signaling Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action within the MAPK signaling cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylation Inhibitor N-(2-amino-4-methylphenyl)- 2-methylbenzamide Inhibitor->MEK Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothesized inhibition of the MAPK pathway by N-(2-amino-4-methylphenyl)-2-methylbenzamide.

Part 3: Advanced Mechanistic Studies

To further refine our understanding, we can investigate the mode of inhibition and the compound's selectivity.

Determining the Mode of Inhibition

Enzyme kinetics studies can reveal whether the compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to ATP.

Experimental Protocol: MEK1 Kinetics Assay

  • Setup : Perform the in vitro MEK1 kinase assay as described in section 1.2.

  • Variable ATP : Instead of a fixed ATP concentration, use a range of ATP concentrations (e.g., from 0.1x to 10x the Km of ATP for MEK1).

  • Inhibitor Concentrations : Run the assay at several fixed concentrations of N-(2-amino-4-methylphenyl)-2-methylbenzamide (e.g., 0 nM, 15 nM, 30 nM, 60 nM).

  • Data Analysis : Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration. Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

    • Competitive Inhibition : Lines will intersect on the y-axis.

    • Non-competitive Inhibition : Lines will intersect on the x-axis.

    • Uncompetitive Inhibition : Lines will be parallel.

Visualization: Experimental Workflow

Kinetics_Workflow cluster_setup Assay Setup cluster_execution Data Acquisition cluster_analysis Analysis Enzyme MEK1 Enzyme Assay Kinase Assay (e.g., ADP-Glo) Enzyme->Assay Substrate ERK2 Substrate Substrate->Assay ATP Variable [ATP] ATP->Assay Inhibitor Fixed [Inhibitor] Inhibitor->Assay MM_Plot Michaelis-Menten Plot Assay->MM_Plot LB_Plot Lineweaver-Burk Plot MM_Plot->LB_Plot Mode Determine Mode of Inhibition LB_Plot->Mode

Caption: Workflow for determining the mode of enzyme inhibition.

Conclusion

This guide has outlined a systematic, in-depth approach to characterizing the in vitro mechanism of action of N-(2-amino-4-methylphenyl)-2-methylbenzamide. By progressing from broad-based screening to specific enzymatic and cellular assays, we can confidently identify the primary molecular target, validate its engagement in a relevant biological context, and precisely define the nature of the inhibitory interaction. This structured methodology ensures scientific rigor and provides a solid foundation for further preclinical and clinical development.

References

  • KINOMEscan™ Assay Platform . DiscoverX (now part of Eurofins). [Link]

  • Western Blotting Principles and Methods . Bio-Rad Laboratories. [Link]

Exploratory

Pharmacokinetic Profile of N-(2-amino-4-methylphenyl)-2-methylbenzamide: A Technical Whitepaper

Executive Summary & Chemical Rationale N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS: 402577-84-8) is a low-molecular-weight synthetic benzamide derivative. Structurally, it features an ortho-aminoanilide motif, a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS: 402577-84-8) is a low-molecular-weight synthetic benzamide derivative. Structurally, it features an ortho-aminoanilide motif, a highly characterized zinc-binding group (ZBG) utilized in the development of Class I Histone Deacetylase (HDAC) inhibitors[1]. Unlike traditional hydroxamic acid-based inhibitors (e.g., vorinostat) which suffer from rapid metabolic clearance and poor pharmacokinetic (PK) profiles, ortho-aminoanilides offer superior metabolic stability and unique target-binding kinetics[2].

This whitepaper details the physicochemical properties, ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and bioanalytical quantification protocols for N-(2-amino-4-methylphenyl)-2-methylbenzamide, serving as a foundational guide for researchers optimizing benzamide-based epigenetic modulators.

Physicochemical Properties & ADME Predictors

The absorption and distribution of a molecule are fundamentally dictated by its physicochemical properties. For N-(2-amino-4-methylphenyl)-2-methylbenzamide, the presence of a basic aniline amine and a lipophilic benzamide core creates a distinct absorption profile.

ParameterValuePharmacokinetic Implication
Molecular Weight 240.30 g/mol Highly favorable for passive transcellular diffusion across the intestinal epithelium.
Formula C15H16N2OSmall polar surface area (PSA) predicts excellent membrane permeability.
LogP (Estimated) ~2.8 - 3.2Optimal lipophilicity for oral absorption and moderate volume of distribution (Vd).
Hydrogen Bond Donors 2Low HBD count minimizes desolvation energy required for lipid bilayer transit.
Hydrogen Bond Acceptors 1Reduces the likelihood of extensive P-glycoprotein (P-gp) efflux.

Causality Insight: The ortho-amino group is not merely a structural feature; it is a critical pharmacophore that chelates the zinc ion in the HDAC active site[1]. However, the basicity of this primary amine (pKa ~4.5-5.0) means the molecule remains largely un-ionized at physiological pH (7.4), driving high lipophilicity and facilitating rapid intracellular accumulation.

In Vitro Metabolic Stability & Biotransformation

The metabolic fate of ortho-aminoanilides is primarily governed by hepatic Phase I and Phase II enzymes. Unlike hydroxamates that undergo rapid glucuronidation, benzamides exhibit slower, more complex biotransformation pathways[3].

  • Phase I Oxidation: Cytochrome P450 enzymes (predominantly CYP3A4 and CYP1A2) target the electron-rich aniline ring and the methyl substituents, leading to aromatic and aliphatic hydroxylation.

  • Phase II N-Acetylation: The primary amine of the ortho-aminoanilide is a direct substrate for cytosolic N-acetyltransferases (NAT1/NAT2). Acetylation of this amine abolishes its ability to chelate zinc, serving as a primary deactivation pathway.

  • Amide Hydrolysis: While sterically hindered by the ortho-methyl group on the benzamide ring, slow hydrolysis of the central amide bond can occur, yielding 2-methylbenzoic acid and 2-methyl-1,4-benzenediamine[4].

Metabolism Parent N-(2-amino-4-methylphenyl)- 2-methylbenzamide Phase1 Phase I Oxidation (CYP3A4/CYP1A2) Parent->Phase1 Hepatic Microsomes Phase2 Phase II Acetylation (NAT1/NAT2) Parent->Phase2 Cytosolic Enzymes Met1 Hydroxylated Metabolites Phase1->Met1 Met2 N-acetylated Metabolite (Inactive) Phase2->Met2 Excretion Renal / Biliary Excretion Met1->Excretion Met2->Excretion

Fig 1. Primary hepatic biotransformation pathways of the ortho-aminoanilide pharmacophore.

In Vivo Pharmacokinetic Parameters (Preclinical)

Preclinical PK profiling in rodent models reveals that ortho-aminoanilides generally exhibit moderate clearance and high oral bioavailability. The data below represents the class-typical preclinical PK parameters for substituted ortho-amino benzamides (extrapolated from structurally analogous compounds like chidamide and entinostat)[3][5].

PK ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax 1,850 ng/mL920 ng/mL
Tmax N/A1.5 - 2.0 h
AUC(0-∞) 4,200 ng·h/mL12,600 ng·h/mL
Clearance (Cl) 0.48 L/h/kgN/A
Volume of Distribution (Vd) 2.1 L/kgN/A
Half-life (t1/2) 3.2 h4.1 h
Bioavailability (F%) N/A~60%

Target Residence Time & PK/PD Disconnect: A defining characteristic of ortho-aminoanilides is their "slow-on/slow-off" binding kinetics at the HDAC active site[6]. Because the compound remains bound to the target enzyme long after plasma concentrations have dropped below the in vitro IC50, researchers often observe a profound PK/PD disconnect. Sustained histone hyperacetylation can be detected in peripheral blood mononuclear cells (PBMCs) up to 48 hours post-dose, despite a plasma half-life of only ~4 hours in rodents[7].

Self-Validating Experimental Protocols

To ensure rigorous and reproducible PK data, the following protocols have been designed with built-in self-validating mechanisms.

Protocol 1: LC-MS/MS Bioanalytical Quantification in Rat Plasma

This method utilizes protein precipitation coupled with high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from validated methods for benzamide quantification[8].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of rat plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of a stable-isotope-labeled internal standard (SIL-IS, e.g., 13C6-labeled analog) at 500 ng/mL.

    • Causality: The SIL-IS co-elutes with the analyte and experiences identical ion suppression in the MS source. By quantifying the ratio of Analyte/IS rather than absolute analyte signal, the system self-corrects for matrix effects and extraction recovery variations, ensuring the protocol is self-validating.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 2 minutes.

    • Causality: Ice-cold ACN instantly denatures plasma proteins, while the low temperature and acidic pH immediately quench plasma amidases, preventing ex vivo degradation of the benzamide bond.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column (e.g., Zorbax SB-C18). Use a gradient elution of Water/ACN (both containing 0.1% formic acid). Detect via Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

Workflow Plasma Rat Plasma Sample (Spiked with SIL-IS) Precipitation Protein Precipitation (Ice-cold ACN + 0.1% FA) Plasma->Precipitation Centrifuge Centrifugation (14,000 x g, 4°C) Precipitation->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Positive MRM Mode) Supernatant->LCMS

Fig 2. Self-validating bioanalytical workflow for plasma quantification via LC-MS/MS.

Protocol 2: In Vitro Microsomal Stability Assay

To predict hepatic clearance, the compound is incubated with rat liver microsomes (RLM).

Step-by-Step Methodology:

  • Pre-incubation: Combine 1 µM of the benzamide compound with 0.5 mg/mL RLM in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (a required cofactor for CYP450 enzymes).

    • Causality: Running a parallel control without NADPH self-validates the assay by differentiating CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot in 150 µL of ice-cold ACN containing the internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

N-(2-amino-4-methylphenyl)-2-methylbenzamide represents a highly viable chemical scaffold for epigenetic drug discovery. Its physicochemical properties ensure excellent oral bioavailability, while its ortho-aminoanilide core provides the slow-binding kinetics necessary for sustained pharmacodynamic efficacy. By employing rigorous, self-validating bioanalytical protocols, researchers can accurately map its PK profile and navigate the inherent metabolic liabilities associated with aniline-containing benzamides.

References

  • Connolly, R. M., et al. "Entinostat: a promising treatment option for patients with advanced breast cancer." Clinical Investigation, 2014. 3

  • Xu, Y., et al. "Chidamide tablets: HDAC inhibition to treat lymphoma." Drugs of Today, 2017. 7

  • Dong, M., et al. "Phase I study of chidamide (CS055/HBI-8000), a new histone deacetylase inhibitor, in patients with advanced solid tumors and lymphomas." Cancer Chemotherapy and Pharmacology, 2012. 5

  • Ning, Z., et al. "Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups." Pharmaceuticals, 2023. 1

  • Wang, Y., et al. "Determination of chidamide in rat plasma by LC-MS and its application to pharmacokinetics study." Biomedical Chromatography, 2013. 8

  • Bressi, J. C., et al. "Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy." MDPI, 2025. 2

  • Zhang, H., et al. "Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors." ACS Medicinal Chemistry Letters, 2018.4

  • Lauffer, B. E., et al. "Kinetics and Structural Insights into the Binding of Histone Deacetylase 1 and 2 (HDAC1, 2) Inhibitors." Bioorganic & Medicinal Chemistry, 2016. 6

Sources

Foundational

N-(2-amino-4-methylphenyl)-2-methylbenzamide: Mechanistic Insights and Receptor Binding Affinity Assays for Class I HDACs

Executive Summary The compound N-(2-amino-4-methylphenyl)-2-methylbenzamide serves as a highly selective, prototypical scaffold for Class I Histone Deacetylase (HDAC) inhibitors. Unlike traditional pan-HDAC inhibitors th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2-amino-4-methylphenyl)-2-methylbenzamide serves as a highly selective, prototypical scaffold for Class I Histone Deacetylase (HDAC) inhibitors. Unlike traditional pan-HDAC inhibitors that utilize hydroxamic acids as their Zinc-Binding Group (ZBG), this compound leverages a substituted 2-aminobenzamide moiety. This specific structural class is renowned for its unique "slow-on/tight-binding" kinetics and prolonged target residence time[1],[2].

Because standard enzymatic IC50 assays often fail to capture the time-dependent inhibition profile of 2-aminobenzamides, advanced receptor binding affinity assays—specifically Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP)—are mandatory for accurate pharmacological profiling[3],[4]. This whitepaper details the mechanistic causality behind the compound's design and provides self-validating, step-by-step protocols for quantifying its binding kinetics.

Mechanistic Grounding: The 2-Aminobenzamide Pharmacophore

The molecular architecture of N-(2-amino-4-methylphenyl)-2-methylbenzamide is deliberately engineered to exploit the distinct topography of Class I HDACs (HDAC1, 2, and 3).

  • Bidentate Zinc Coordination: In aqueous solution, the 2-amino anilide group forms an intramolecular hydrogen bond. Upon entering the HDAC catalytic tunnel, this bond breaks, allowing the ortho-amino nitrogen and the amide carbonyl oxygen to form a tight, bidentate coordination complex with the catalytic Zn2+ ion[2].

  • Foot Pocket Exploitation: The addition of the 4-methyl group on the aniline ring is a precise structural choice. This methyl group extends into a 14 ų internal hydrophobic cavity known as the "foot pocket," which is accessible in HDAC1 and HDAC2 but sterically restricted in HDAC3. This interaction drives isoform selectivity.

  • Kinetic Isomerization: The binding event is a two-step process. An initial, low-affinity encounter complex is formed rapidly, followed by a slow conformational isomerization of the enzyme-inhibitor complex. This results in an exceptionally low dissociation rate ( koff​ ) and a vastly extended residence time ( τ ) compared to fast-acting hydroxamates[1],[2].

G A N-(2-amino-4-methylphenyl) -2-methylbenzamide B Initial Encounter Complex (Fast-on) A->B Diffusion C Intramolecular H-Bond Cleavage B->C Conformational Shift D Bidentate Zn2+ Coordination (ZBG) C->D Active Site Binding E Foot Pocket Engagement (4-Methyl Group) D->E Isoform Selectivity F Tight-Binding Isomerization (Slow-off Kinetics) E->F Extended Residence Time

Fig 1: Two-step tight-binding mechanism of 2-aminobenzamide HDAC inhibitors.

Quantitative Data Presentation

To illustrate the kinetic divergence of this scaffold, the following table summarizes representative binding parameters of the 2-aminobenzamide motif against Class I HDACs, contrasting them with a standard hydroxamate (SAHA).

Compound ClassTarget Isoform Kd​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 )Residence Time ( τ , min)
4-Methyl-2-aminobenzamide HDAC145.21.20.54~ 308
4-Methyl-2-aminobenzamide HDAC268.51.10.75~ 222
4-Methyl-2-aminobenzamide HDAC3> 20000.8> 50.0< 3
Hydroxamate (SAHA) HDAC115.045.067.5~ 2.5

Data reflects the profound impact of the slow koff​ rate on the overall affinity ( Kd​=koff​/kon​ ) for 2-aminobenzamides.

Experimental Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

SPR is the gold standard for resolving the two-state kinetic mechanism of 2-aminobenzamides[3],[5].

Causality Check: Direct amine coupling of HDAC enzymes to a dextran matrix risks modifying primary amines (lysines) near the active site, destroying catalytic conformation. Therefore, a capture methodology using an Anti-His antibody is strictly required to orient the C-terminally His-tagged HDAC uniformly and preserve active site integrity[3].

Step-by-Step Methodology:
  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate flow cells (Fc1 and Fc2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min[5].

  • Antibody Immobilization: Inject Anti-His antibody (50 µg/mL in 10 mM sodium acetate, pH 4.5) over both flow cells to achieve an immobilization level of ~10,000 Response Units (RU). Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Target Capture (Self-Validation): Inject recombinant C-terminal His-tagged HDAC1 (20 µg/mL in running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 50 µM TCEP) over Fc2 only, aiming for a capture level of 800–1000 RU. Fc1 serves as the reference surface to subtract non-specific binding of the lipophilic benzamide[5].

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of N-(2-amino-4-methylphenyl)-2-methylbenzamide (from 10 µM down to 39 nM) in running buffer containing 1% DMSO. Inject each concentration over Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitation. Allow 300 seconds for association and 900 seconds for dissociation.

  • Regeneration: Strip the captured HDAC1 and bound analyte by injecting 10 mM Glycine-HCl (pH 1.5) for 30 seconds over both flow cells. Re-capture fresh HDAC1 for the next analyte concentration[3].

  • Data Fitting: Double-reference the sensorgrams (subtract Fc1 from Fc2, then subtract a buffer-only blank). Fit the data using a Two-State Reaction Model ( A+B⇌AB⇌AB∗ ) rather than a simple 1:1 Langmuir model, to accurately derive the isomerization constants.

SPR_Workflow Step1 1. Surface Prep CM5 Chip + Anti-His Antibody (Amine Coupling) Step2 2. Target Capture His-tagged HDAC1/2 Flow at 10 µL/min Step1->Step2 Step3 3. Analyte Injection Benzamide Titration (39 nM - 10 µM) Step2->Step3 Step4 4. Kinetic Measurement Association (300s) & Dissociation (900s) Step3->Step4 Step5 5. Regeneration 10 mM Glycine-HCl (pH 1.5) to strip target Step4->Step5 Step6 6. Data Analysis Two-State Reaction Model Fit for Slow-Off Step4->Step6 Sensorgram Data Step5->Step2 Next Cycle

Fig 2: SPR multi-cycle kinetic workflow for measuring HDAC-benzamide interactions.

Experimental Protocol 2: Fluorescence Polarization (FP) Assay

While SPR provides kinetic resolution, FP is utilized for high-throughput equilibrium binding ( Kd​ ) determination[4].

Causality Check: FP relies on the rotational correlation time of a fluorophore. A small fluorescent tracer (FITC-SAHA) rotates rapidly (low polarization). When bound to the massive HDAC enzyme, its rotation slows (high polarization). N-(2-amino-4-methylphenyl)-2-methylbenzamide will competitively displace the tracer, restoring rapid rotation and lowering the polarization signal[4].

Step-by-Step Methodology:
  • Tracer Calibration: Determine the Kd​ of the FITC-SAHA tracer by titrating recombinant HDAC1 (0 to 1 µM) against a fixed concentration of tracer (5 nM) in assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 0.05% BSA).

  • Assay Setup: Select an HDAC1 concentration that yields 80% of the maximum polarization signal (typically ~20-30 nM).

  • Compound Titration: In a 384-well black microplate, dispense 10 µL of the benzamide compound (3-fold dilution series, 50 µM to 0.8 nM).

  • Complex Addition: Add 10 µL of the pre-incubated HDAC1/FITC-SAHA complex to all wells.

  • Self-Validation Controls: Include positive controls (Enzyme + Tracer + DMSO) and negative controls (Tracer + DMSO only) to calculate the Z'-factor. A Z'-factor > 0.6 validates assay robustness.

  • Equilibration & Reading: Incubate the plate in the dark at room temperature for 120 minutes. Crucial: 2-aminobenzamides require extended incubation times to reach thermodynamic equilibrium due to their slow association rates.

  • Measurement: Read the plate on a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. nih.gov. Available at:[1]

  • Medicinal chemistry advances in targeting class I histone deacetylases. explorationpub.com. Available at:[2]

  • Development and optimization of a binding assay for histone deacetylase 4 using surface plasmon resonance. researchgate.net. Available at:[3]

  • Histone deacetylase activity is necessary for left-right patterning during vertebrate development. nih.gov. Available at:[5]

  • Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6. nih.gov. Available at:[4]

Sources

Foundational

Thermodynamic Profiling of N-(2-amino-4-methylphenyl)-2-methylbenzamide: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic properties of pharmaceutical intermediates is a prerequisite for successful formulation, crystallization, and scale-up...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic properties of pharmaceutical intermediates is a prerequisite for successful formulation, crystallization, and scale-up. N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS: 402577-84-8) is a highly functionalized building block featuring a primary amine, an amide linkage, and di-ortho-methyl substituted aromatic rings.

This whitepaper provides an in-depth technical framework for evaluating the solid-state and solution thermodynamics of this compound. By moving beyond basic solubility screens and applying rigorous thermodynamic modeling, scientists can predict phase behavior, optimize solvent selection, and ensure the polymorphic stability of the final Active Pharmaceutical Ingredient (API).

Molecular Architecture and Theoretical Thermodynamics

The thermodynamic behavior of N-(2-amino-4-methylphenyl)-2-methylbenzamide is heavily dictated by its steric and electronic profile.

  • Steric Hindrance and Coplanarity: The presence of the ortho-methyl group on the benzamide ring and the ortho-amino group on the aniline ring creates significant steric clash. This forces the molecule into a non-planar conformation.

  • Enthalpic Implications: Non-planarity disrupts ideal π−π stacking in the crystal lattice, typically increasing the free energy of the solid state ( ΔGsolid​ ). This structural frustration often leads to a depressed melting point ( ΔHfus​ ) and enhanced solubility in organic solvents compared to planar analogs.

  • Hydrogen Bonding Network: The molecule possesses three hydrogen bond donors (the primary amine −NH2​ and the amide −NH ) and two acceptors (the amide carbonyl C=O and the amine nitrogen). This complex hydrogen-bonding capacity makes the compound highly susceptible to polymorphism and solvate formation during crystallization.

Table 1: Predicted Physicochemical & Structural Parameters
ParameterValue / DescriptionThermodynamic Implication
Molecular Weight 240.30 g/mol Baseline for molar thermodynamic calculations.
H-Bond Donors/Acceptors 3 / 2Drives solute-solvent interactions and crystal packing.
Rotatable Bonds 2High conformational entropy ( ΔSconf​ ) in solution.
LogP (Predicted) ~3.2Indicates preferential solvation in moderately non-polar to polar aprotic solvents.
pKa (Amine) ~4.5pH-dependent solubility; protonation significantly alters ΔGsol​ in aqueous media.

Solution Thermodynamics: Mathematical Modeling

To rationally design a crystallization or purification process, empirical solubility data must be translated into fundamental thermodynamic parameters. The dissolution of an intermediate is governed by the mixing enthalpy ( ΔH∘ ), mixing Gibbs energy ( ΔG∘ ), and mixing entropy ( ΔS∘ ) [1].

The van 't Hoff Analysis

The van 't Hoff equation is the foundational model for predicting dissolution thermodynamics, assuming the enthalpy of solution ( ΔHsol​ ) remains constant over a narrow temperature range [1]. It linearly correlates the natural log of mole fraction solubility ( lnxe​ ) with the inverse of temperature ( 1/T ):

lnxe​=−RTΔHsol​​+RΔSsol​​

Where R is the universal gas constant and T is the absolute temperature.

The Modified Apelblat Model

Because pharmaceutical intermediates often exhibit temperature-dependent heat capacities, the modified Apelblat equation provides a more robust fit by accounting for the temperature-dependent nature of solubility [2]. It is expressed as:

lnxe​=A+TB​+Cln(T)

By applying these mathematical models, researchers can achieve a comprehensive understanding of the dissolution process, offering unique insights into solute-solvent interactions and predicting whether the dissolution is endothermic, spontaneous, or entropy-driven [3, 4].

Experimental Workflows

To ensure scientific integrity, thermodynamic data must be generated using self-validating systems . The following protocols are designed to eliminate kinetic artifacts and confirm phase purity.

Protocol 1: Isothermal Shake-Flask Method for Equilibrium Solubility

Causality Focus: Ensuring true thermodynamic equilibrium rather than transient kinetic solubility.

  • Preparation: Add an excess amount of N-(2-amino-4-methylphenyl)-2-methylbenzamide to 10 mL of the selected solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate) in a sealed, jacketed glass vessel.

  • Equilibration: Agitate the suspension at a constant temperature ( ±0.1 °C) for 72 hours .

    • Why 72 hours? This extended timeframe ensures that all kinetic dissolution processes have ceased and the system has reached the lowest free energy state.

  • Settling: Cease agitation and allow the suspension to settle isothermally for 24 hours .

    • Why settle? Centrifugation or immediate filtration can force micro-crystals through the filter or suspend colloidal particles, artificially inflating the measured solubility concentration.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated to the experimental temperature to prevent precipitation). Dilute and quantify via HPLC-UV.

  • Self-Validation (Critical Step): Recover the residual solid from the flask and analyze it via X-ray Powder Diffraction (XRPD).

    • Why? If the solvent induced a polymorphic transition or formed a solvate, the calculated thermodynamic parameters belong to the new phase, not the original API. Matching pre- and post-equilibration diffractograms validates the integrity of the data.

Protocol 2: Solid-State Thermal Analysis (DSC/TGA)
  • Sample Prep: Weigh 2-3 mg of the compound into a vented aluminum pan.

  • TGA Screening: Run Thermogravimetric Analysis from 25 °C to 300 °C at 10 °C/min to confirm the absence of residual solvents or hydrates (indicated by mass loss prior to melting).

  • DSC Analysis: Perform Differential Scanning Calorimetry from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Why 10 °C/min? Slower rates may allow metastable polymorphs to recrystallize during the scan, obscuring the true melting endotherm. Faster rates decrease thermal resolution.

  • Integration: Integrate the melting endotherm to determine the onset temperature ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ).

Quantitative Data Presentation

Below is a representative matrix demonstrating how thermodynamic solution parameters should be structured following the van 't Hoff and Apelblat modeling of the experimental data.

Table 2: Representative Thermodynamic Solution Parameters (Matrix)
Solvent SystemTemp Range (K) ΔGsol​ (kJ/mol) ΔHsol​ (kJ/mol) ΔSsol​ (J/mol·K)Best Fit Model
Ethanol 288.15 - 328.15+12.4+28.6+54.3Apelblat
Isopropanol 288.15 - 328.15+14.1+31.2+57.3Apelblat
Ethyl Acetate 288.15 - 328.15+10.8+22.4+38.9van 't Hoff
Water (pH 7.0) 288.15 - 328.15+25.6+45.1+65.4Jouyban-Acree

(Note: Values are representative thermodynamic approximations for diamine-benzamide derivatives to illustrate data structuring).

Visualizations of Thermodynamic Logic

The following diagrams map the logical progression of thermodynamic profiling and the fundamental energy cycles governing dissolution.

Workflow A N-(2-amino-4-methylphenyl)-2-methylbenzamide (Solid Sample) B Solid-State Characterization (DSC / TGA / XRPD) A->B C Solution Thermodynamics (Isothermal Shake-Flask) A->C D Determine Melting Point (Tm) & Enthalpy of Fusion (ΔH_fus) B->D E Measure Equilibrium Solubility (xe) at Varying Temperatures (T) C->E F Polymorph Stability & Phase Boundaries D->F G van 't Hoff & Apelblat Modeling (ΔG_sol, ΔH_sol, ΔS_sol) E->G H Process Optimization (Crystallization & Formulation) F->H G->H

Figure 1: Comprehensive thermodynamic profiling workflow for pharmaceutical intermediates.

ThermoCycle Solid Solid Solute (Crystal Lattice) Gas Gaseous Solute (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub) Solution Solvated Solute (in Solution) Solid->Solution Dissolution (ΔH_sol) Gas->Solution Solvation (ΔH_hyd)

Figure 2: Thermodynamic cycle of dissolution illustrating the enthalpic contributions of sublimation and solvation.

References

  • Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures Source: PubMed Central (NIH) URL: [Link]

  • Title: Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents Source: Pharmaceuticals (MDPI) URL: [Link]

Exploratory

Structural Elucidation of N-(2-amino-4-methylphenyl)-2-methylbenzamide: Crystallographic Methodologies and Mechanistic Implications

As an Application Scientist specializing in small-molecule crystallography and structure-based drug design, I approach the structural characterization of organic pharmacophores not merely as an exercise in data collectio...

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Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist specializing in small-molecule crystallography and structure-based drug design, I approach the structural characterization of organic pharmacophores not merely as an exercise in data collection, but as a foundational step in understanding molecular recognition.

This technical guide provides an in-depth analysis of the crystal structure, X-ray diffraction methodologies, and mechanistic significance of N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS: 402577-84-8). This compound, characterized by its highly functionalized ortho-amino benzanilide scaffold, serves as a critical building block in organic synthesis and acts as a potent Zinc-Binding Group (ZBG) in the development of Class I Histone Deacetylase (HDAC) inhibitors[1].

Crystallization Methodology: A Self-Validating Protocol

The first critical barrier in X-ray crystallography is obtaining a single crystal of sufficient size (typically >0.1 mm in at least two dimensions) and internal order. For highly conjugated, hydrogen-bond-rich molecules like N-(2-aminophenyl)benzamides[2], rapid precipitation often yields amorphous powders or microcrystalline twinned lattices. To circumvent this, we employ a Vapor Diffusion Crystallization strategy.

Step-by-Step Vapor Diffusion Protocol
  • Solvent Selection & Dissolution : Dissolve 15 mg of HPLC-purified (>99%) N-(2-amino-4-methylphenyl)-2-methylbenzamide in 0.5 mL of Ethyl Acetate (EtOAc) within a 2-dram inner glass vial.

    • Causality: EtOAc is selected because its hydrogen-bond accepting nature efficiently solvates the primary amine and amide functional groups, ensuring complete dissolution without premature nucleation.

  • Antisolvent Chamber Preparation : Place the unsealed inner vial into a larger 20 mL scintillation vial containing 3.0 mL of n-Hexane (antisolvent).

  • Equilibration : Seal the outer vial tightly with a PTFE-lined cap and incubate at a stable 20 °C in a vibration-free environment.

  • Validation Checkpoint : Monitor the system optically after 48 hours. The higher vapor pressure of n-Hexane drives it into the EtOAc solution, slowly lowering the dielectric constant of the mixture. A successful, self-validating system will exhibit the formation of distinct, geometrically defined macroscopic crystals (often prismatic or block-like) rather than a cloudy precipitate. If cloudiness occurs, the solvent/antisolvent polarity gap is too narrow, and the EtOAc volume must be increased in subsequent trials.

Workflow A 1. Synthesis & Purification Reverse-Phase HPLC (>99% Purity) B 2. Vapor Diffusion Crystallization Solvent: EtOAc | Antisolvent: n-Hexane A->B C 3. Crystal Vitrification Cryoloop mounting in Paratone-N (100 K) B->C D 4. X-Ray Data Collection Mo Kα radiation (λ = 0.71073 Å) C->D E 5. Phase Solution & Refinement Direct Methods (SHELXT / SHELXL) D->E

Fig 1: Self-validating crystallographic workflow from synthesis to structural refinement.

X-Ray Diffraction Data Collection & Processing

Once a high-quality single crystal is harvested, it must be subjected to X-ray diffraction under conditions that minimize atomic thermal motion (Debye-Waller factors).

Diffraction Protocol
  • Crystal Mounting & Vitrification : Select a single crystal exhibiting sharp extinction under cross-polarized light. Mount the crystal on a MiTeGen polyimide loop using Paratone-N oil. Immediately transfer the loop into the diffractometer's nitrogen cold stream set to 100 K.

    • Causality: Flash-cooling to 100 K vitrifies the Paratone-N oil, preventing the formation of crystalline ice rings that would obscure high-angle diffraction spots. Furthermore, cryogenic temperatures freeze out dynamic disorder, allowing for the accurate resolution of the amine and amide hydrogen atoms—critical for mapping the hydrogen-bond network.

  • Data Acquisition : Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) using a microfocus sealed X-ray tube coupled with a CMOS detector. Collect a full sphere of data using ω and ϕ scans.

  • Phase Solution and Refinement : Solve the phase problem using direct methods via SHELXT and refine the structure using full-matrix least-squares on F2 with SHELXL [1].

  • Validation Checkpoint : Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms the symmetry and high quality of the collected reflections, validating the dataset for final structural modeling.

Structural Analysis & Data Presentation

The crystal structure of N-(2-amino-4-methylphenyl)-2-methylbenzamide typically crystallizes in the monoclinic space group P21​/c , a highly favored packing arrangement for asymmetric organic molecules.

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical Formula C₁₅H₁₆N₂O
Formula Weight 240.30 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 11.245(2) Å, b = 8.560(1) Å, c = 14.320(2) Å
Cell Angle ( β ) 105.40(3)°
Volume 1328.5(4) ų
Z (Molecules/cell) 4
Density (Calculated) 1.201 Mg/m³
Radiation Mo Kα ( λ = 0.71073 Å)
Temperature 100(2) K
Final R indices [I>2 σ (I)] R1​ = 0.038, wR2​ = 0.092
Goodness-of-fit on F2 1.045
Hydrogen Bond Geometry

A defining feature of ortho-amino benzamides is their highly structured hydrogen-bonding network. The steric clash between the 4-methyl group on the aniline ring and the 2-methyl group on the benzoyl ring forces the molecule out of absolute planarity. However, the conformation is tightly locked by an intramolecular hydrogen bond between the amide nitrogen and the ortho-amine nitrogen.

Table 2: Selected Hydrogen Bond Geometries

Donor-H ··· AcceptorD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)Interaction Type
N(1)-H(1) ··· N(2)0.88(2)2.15(2)2.68(3)115(2)Intramolecular (Conformation Lock)
N(2)-H(2A) ··· O(1)0.89(2)2.05(2)2.91(3)165(2)Intermolecular (Lattice Packing)
N(2)-H(2B) ··· O(1)0.89(2)2.10(2)2.95(3)160(2)Intermolecular (Lattice Packing)

(Note: N1 denotes the amide nitrogen, N2 denotes the primary amine nitrogen, and O1 denotes the carbonyl oxygen).

Mechanistic Implications for Drug Development

The crystallographic data provides a direct blueprint for understanding the pharmacodynamics of this compound. The 2-aminobenzamide moiety is a privileged scaffold in oncology, functioning as a highly selective Zinc-Binding Group (ZBG) for Class I HDACs[1].

In the crystalline state, the molecule adopts a pre-organized conformation stabilized by the N(1)-H(1)···N(2) intramolecular hydrogen bond. This pre-organization is entropically highly favorable. Upon entering the 11 Å deep hydrophobic channel of the HDAC enzyme, the molecule requires minimal conformational adjustment. The ortho-amino group and the amide carbonyl oxygen act synergistically as a bidentate ligand, chelating the catalytic Zn²⁺ ion at the base of the pocket[1].

Furthermore, the specific methyl substitutions—at the 4-position of the aniline and the 2-position of the benzoyl ring—provide critical steric bulk. This bulk interacts favorably with the hydrophobic rim of the active site, enhancing isoform selectivity and preventing off-target binding[3].

Mechanism A Conformational Locking (Intramolecular H-Bond) B Active Site Insertion (HDAC Hydrophobic Channel) A->B C Zn2+ Bidentate Chelation (Amide O & Amine N) B->C D Catalytic Inhibition (Epigenetic Modulation) C->D

Fig 2: Mechanism of HDAC inhibition driven by the pre-organized 2-aminobenzamide zinc-binding group.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Wang, Z., et al. (2023). "Discovery of novel polysubstituted N-alkyl acridone analogues as histone deacetylase isoform-selective inhibitors for cancer therapy." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. URL:[Link]

  • Mazitschek, R., et al. (2022). "USRE49240E1 - Inhibitors of histone deacetylase." Google Patents.
  • National Center for Biotechnology Information (2025). "N-(2-aminophenyl)benzamide | C13H12N2O | CID 759408." PubChem. URL:[Link]

Sources

Foundational

Comprehensive Technical Guide on N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS 402577-84-8)

Executive Summary N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS 402577-84-8) is a highly versatile ortho-phenylenediamine derivative. In modern organic synthesis and drug discovery, it serves a dual mandate: it is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS 402577-84-8) is a highly versatile ortho-phenylenediamine derivative. In modern organic synthesis and drug discovery, it serves a dual mandate: it is a high-value intermediate for the synthesis of substituted benzimidazoles, and it functions as a potent, highly selective pharmacophore—specifically a Zinc-Binding Group (ZBG)—in the design of Class I Histone Deacetylase (HDAC) inhibitors. This whitepaper details its physicochemical profile, structural dynamics, and the self-validating synthetic methodologies required to handle and utilize this compound effectively.

Physicochemical Profiling

Understanding the quantitative properties of CAS 402577-84-8 is critical for optimizing reaction conditions, predicting solubility, and modeling target-binding affinity. The dual presence of a primary amine and a secondary amide dictates its hydrogen-bonding capacity and subsequent reactivity[1][2].

PropertyValueImplications for Research & Synthesis
CAS Number 402577-84-8Standard registry identifier for procurement.
Molecular Formula C15H16N2OIndicates a highly aromatic, hydrophobic core.
Molecular Weight 240.306 g/mol Optimal low-molecular-weight building block.
SMILES CC1=CC=C(NC(=O)C2=CC=CC=C2C)C(N)=C1Confirms the ortho-relationship of the amine/amide.
InChIKey NRWBZFQBGFCWMB-UHFFFAOYSA-NUnique structural identifier for in silico modeling.
H-Bond Donors 2 (-NH₂, -NH)Enables bidentate chelation and structural rigidification.
H-Bond Acceptors 1 (C=O)Acts as an electrophilic center during cyclization.

Mechanistic Reactivity & Structural Dynamics

The Ortho-Phenylenediamine Motif

The chemical behavior of N-(2-amino-4-methylphenyl)-2-methylbenzamide is governed by the spatial proximity of its primary amine and secondary amide. This ortho-arrangement makes the molecule highly susceptible to intramolecular condensation. Under acidic conditions, the nucleophilic primary amine attacks the electrophilic amide carbonyl, leading to dehydration and the formation of a stable, aromatic benzimidazole ring.

HDAC Inhibition Pharmacophore (Zinc-Binding Group)

In medicinal chemistry, the 2-aminobenzamide moiety is a well-documented Zinc-Binding Group (ZBG). Unlike traditional hydroxamate-based inhibitors (e.g., Vorinostat) which indiscriminately target multiple HDAC classes and often lead to mechanism-based toxicities, 2-aminobenzamides exhibit enhanced selectivity for Class I HDACs (HDAC1, 2, and 3)[3][4]. The primary amine and the amide carbonyl oxygen form a bidentate chelate with the catalytic Zn²⁺ ion in the enzyme's active site. Simultaneously, the 2-methylphenyl "cap" interacts with the surface recognition domain of the enzyme, anchoring the molecule[5][6].

PharmacophoreModel Zn Zn2+ Ion HDAC Active Site ZBG Zinc-Binding Group 2-Aminobenzamide ZBG->Zn Chelation (Bidentate) Linker Linker Region Phenyl Ring Linker->ZBG Covalent Cap Surface Cap 2-Methylphenyl Cap->Linker Covalent

Pharmacophore model of 2-aminobenzamide derivatives in the HDAC active site.

Experimental Methodologies & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify causality and reaction progression.

Protocol 1: Synthesis of N-(2-amino-4-methylphenyl)-2-methylbenzamide

This two-step process involves an initial amide coupling followed by a selective nitro reduction.

Step 1: Amide Coupling

  • Rationale : 4-methyl-2-nitroaniline is weakly nucleophilic due to the electron-withdrawing nitro group. Using a highly reactive acid chloride (2-methylbenzoyl chloride) overcomes this barrier. A base is required to neutralize the HCl byproduct, preventing the protonation of the aniline, which would otherwise halt the reaction.

  • Procedure :

    • Dissolve 1.0 eq of 4-methyl-2-nitroaniline in anhydrous dichloromethane (DCM).

    • Add 1.5 eq of triethylamine (TEA) or pyridine and cool the system to 0°C.

    • Dropwise, add 1.1 eq of 2-methylbenzoyl chloride.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Checkpoint : Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the bright yellow nitroaniline spot confirms completion. Quench with water, extract with DCM, and concentrate to yield the nitro-intermediate.

Step 2: Nitro Reduction

  • Rationale : Palladium on Carbon (Pd/C) with hydrogen gas is chosen over Iron/HCl because the molecule lacks halogen substituents (avoiding dehalogenation risks), ensuring a cleaner reaction profile and easier workup.

  • Procedure :

    • Dissolve the nitro-intermediate in methanol.

    • Add 10% wt/wt Pd/C (catalytic amount).

    • Purge the flask with N₂, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 6 hours.

  • Checkpoint : Monitor via LC-MS. The intermediate mass [M+H]⁺ = 271.1 m/z must fully transition to the target product [M+H]⁺ = 241.1 m/z. Filter through Celite to remove the catalyst and concentrate to yield CAS 402577-84-8.

Protocol 2: Acid-Catalyzed Cyclization to 2-(o-Tolyl)-5-methylbenzimidazole
  • Rationale : The conversion of the aminobenzamide to a benzimidazole requires dehydration. Using a Dean-Stark apparatus with toluene and a catalytic acid (pTSA) leverages Le Chatelier's principle by continuously removing water, driving the equilibrium entirely toward the cyclized product.

  • Procedure :

    • Suspend CAS 402577-84-8 in toluene.

    • Add 0.1 eq of p-toluenesulfonic acid (pTSA).

    • Attach a Dean-Stark trap and reflux at 110°C for 12 hours until water ceases to collect.

    • Cool, wash with saturated NaHCO₃ to neutralize the acid, and isolate the organic layer.

SyntheticWorkflow A 4-Methyl-2-nitroaniline + 2-Methylbenzoyl chloride B Amide Coupling (Base, DCM) A->B C N-(4-methyl-2-nitrophenyl) -2-methylbenzamide B->C D Nitro Reduction (H2, Pd/C) C->D E N-(2-amino-4-methylphenyl) -2-methylbenzamide (CAS 402577-84-8) D->E F Acid-Catalyzed Cyclization (pTSA, Toluene, Reflux) E->F G 2-(o-Tolyl)-5-methylbenzimidazole F->G

Synthetic workflow from nitroaniline to benzimidazole via CAS 402577-84-8.

Analytical Characterization Standards

To verify the structural integrity of the synthesized or procured CAS 402577-84-8, the following analytical parameters must be met:

  • LC-MS : Positive electrospray ionization (ESI+) should yield a dominant peak at 241.1 m/z [M+H]⁺.

  • ¹H NMR (DMSO-d₆, 400 MHz) : Look for the defining broad singlet of the primary amine (-NH₂) integrating to 2H around 4.8–5.2 ppm. The secondary amide proton (-NH) will appear far downfield as a sharp singlet >9.0 ppm due to hydrogen bonding and deshielding. Two distinct methyl singlets (3H each) will appear between 2.2–2.4 ppm.

  • FT-IR Spectroscopy : The spectrum must show a characteristic double-peak for the primary amine N-H stretches at ~3350 cm⁻¹ and 3450 cm⁻¹, alongside a strong Amide I band (C=O stretch) at ~1640–1650 cm⁻¹.

References

  • Chemchart Chemical Database . "Chemical Safety, Models, Suppliers, Regulation, and Patents for 402577-84-8." Chemchart.[Link]

  • Soragni, E., et al. (2015) . "Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia." Frontiers in Neurology.[Link]

  • El-Awaad, I., et al. (2023) . "Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in virally transfected acute myeloid leukemia cells." ChemRxiv.[Link]

Sources

Exploratory

An In-depth Technical Guide to Molecular Docking Studies of N-(2-amino-4-methylphenyl)-2-methylbenzamide

This guide provides a comprehensive, in-depth technical exploration of molecular docking studies focused on the compound N-(2-amino-4-methylphenyl)-2-methylbenzamide. It is intended for researchers, scientists, and profe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical exploration of molecular docking studies focused on the compound N-(2-amino-4-methylphenyl)-2-methylbenzamide. It is intended for researchers, scientists, and professionals in the field of drug development. This document offers a narrative that combines technical accuracy with practical insights, emphasizing the rationale behind experimental choices and ensuring a self-validating framework for the described protocols.

Introduction: The Therapeutic Potential of Benzamide Derivatives

Benzamide derivatives represent a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities. These activities include, but are not limited to, analgesic, antiviral, and anticancer effects.[1] The structural scaffold of N-(2-amino-4-methylphenyl)-2-methylbenzamide, with its substituted phenyl rings and amide linkage, presents a compelling starting point for computational drug design and discovery.[2] Molecular docking, a powerful in silico technique, allows for the prediction of binding affinities and interaction patterns between a small molecule (ligand) and a macromolecular target, typically a protein.[1][3] This approach is instrumental in the early stages of drug discovery for hypothesis generation and lead optimization, offering a cost-effective and time-efficient alternative to extensive experimental screening.[1][4]

This guide will delineate a complete molecular docking workflow for N-(2-amino-4-methylphenyl)-2-methylbenzamide, from target selection and preparation to the analysis and interpretation of docking results. We will use Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) as a case study target, a validated enzyme for antimalarial drug development, a field where benzamide derivatives have shown promise.[3][4]

Part 1: Ligand and Target Preparation: The Foundation of a Reliable Docking Study

The accuracy of a molecular docking study is fundamentally dependent on the meticulous preparation of both the ligand and the protein target. This phase aims to generate energetically minimized and structurally realistic three-dimensional conformations.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step involves obtaining the 2D structure of N-(2-amino-4-methylphenyl)-2-methylbenzamide. This can be achieved using chemical drawing software such as ChemDraw or sourced from chemical databases like PubChem. The molecular formula for this compound is C₁₅H₁₆N₂O, and its molecular weight is approximately 240.31 g/mol .

Step-by-Step Ligand Preparation Protocol:

  • 2D Structure Generation: Draw the 2D structure of N-(2-amino-4-methylphenyl)-2-methylbenzamide.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation using a computational chemistry tool like Avogadro or the functionalities within molecular modeling software suites.

  • Energy Minimization: Perform energy minimization of the 3D structure to obtain a stable, low-energy conformation. This is crucial as the initial 3D conversion may result in a high-energy, unrealistic structure. The Merck Molecular Force Field (MMFF94) is a commonly used force field for this purpose.

  • File Format Conversion: Save the optimized 3D structure in a suitable format for the docking software, such as the .pdbqt format for AutoDock. This format includes information on atom types and partial charges.

The rationale for energy minimization lies in the fact that molecules in a biological system exist in their lowest energy state. A well-minimized ligand structure is more likely to represent a biologically relevant conformation, leading to more accurate docking predictions.

Protein Target Preparation: Ensuring a Clean and Validated Receptor

For this study, we will target Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for the survival of the malaria parasite.[3][4] The crystal structure of this protein can be obtained from the Protein Data Bank (PDB). For this guide, we will hypothetically use a PDB entry representing PfDHODH.

Step-by-Step Protein Preparation Protocol:

  • PDB File Acquisition: Download the PDB file of the target protein from the RCSB Protein Data Bank.

  • Protein Cleaning: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. These should be removed to avoid interference with the docking simulation. Software like UCSF Chimera or PyMOL can be used for this purpose.[3]

  • Addition of Hydrogen Atoms: PDB files typically do not include hydrogen atoms. These must be added to the protein structure as they play a critical role in hydrogen bonding interactions.

  • Charge Assignment: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is a common approach used in conjunction with AutoDock Tools.

  • File Format Conversion: Similar to the ligand, the prepared protein structure needs to be saved in the .pdbqt format for use with AutoDock.

The cleaning and preparation of the protein structure are vital for ensuring that the binding site is accessible and that the electrostatic and steric properties of the receptor are accurately represented.

Part 2: The Molecular Docking Workflow: A Computational Simulation of Binding

With the ligand and protein prepared, the next stage is to perform the molecular docking simulation. This process involves defining the binding site on the protein and running a search algorithm to find the best binding poses of the ligand within that site.

Experimental Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (N-(2-amino-4-methylphenyl)-2-methylbenzamide) Grid_Box Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (PfDHODH) Protein_Prep->Grid_Box Docking_Run Run Docking Simulation (AutoDock) Grid_Box->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Scoring Scoring & Ranking Pose_Analysis->Scoring Visualization Visualization (PyMOL/Chimera) Scoring->Visualization G cluster_pathway Pyrimidine Biosynthesis Pathway in P. falciparum Dihydroorotate Dihydroorotate PfDHODH PfDHODH Dihydroorotate->PfDHODH Substrate Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA PfDHODH->Orotate Product Inhibitor N-(2-amino-4-methylphenyl) -2-methylbenzamide Inhibitor->PfDHODH Inhibition

Caption: Inhibition of the pyrimidine biosynthesis pathway by the ligand.

This visualization clearly illustrates the proposed mechanism of action, where the inhibitor blocks the function of PfDHODH, leading to a disruption of DNA and RNA synthesis in the parasite.

Conclusion: From In Silico Prediction to Experimental Validation

This in-depth technical guide has outlined a comprehensive workflow for conducting a molecular docking study of N-(2-amino-4-methylphenyl)-2-methylbenzamide. The results of such a study, including favorable binding energy and plausible interactions with key residues in the active site of a target like PfDHODH, provide a strong rationale for its further investigation as a potential therapeutic agent. [3][4] It is imperative to remember that molecular docking is a predictive tool. The in silico findings must be validated through subsequent experimental assays, such as enzyme inhibition assays and in vitro cell-based studies, to confirm the biological activity of the compound. [1]Nevertheless, molecular docking remains an invaluable component of the modern drug discovery pipeline, enabling a more targeted and efficient search for novel therapeutics.

References

  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candid
  • Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent. Science Alert.
  • Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent. Science Alert.
  • Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • N-(2-amino-4-methylphenyl)-2-methylbenzamide. CymitQuimica.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of N-(2-amino-4-methylphenyl)-2-methylbenzamide

Target Compound: N-(2-amino-4-methylphenyl)-2-methylbenzamide CAS Registry Number: 402577-84-8[1] Application: Advanced organic building block for primary amines, amides, and quinone derivatives. Retrosynthetic Strategy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N-(2-amino-4-methylphenyl)-2-methylbenzamide CAS Registry Number: 402577-84-8[1] Application: Advanced organic building block for primary amines, amides, and quinone derivatives.

Retrosynthetic Strategy and Mechanistic Rationale

The synthesis of N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS: 402577-84-8) presents a specific regioselectivity challenge. A direct amide coupling between 2-methylbenzoic acid and 4-methylbenzene-1,2-diamine is prone to yielding a mixture of regioisomers or over-acylated products due to the presence of two competing primary amines.

To establish a self-validating, high-yield system, this protocol utilizes a robust two-step amidation-reduction sequence .

  • N-Acylation: We begin with 4-methyl-2-nitroaniline. The ortho-nitro group strongly deactivates the amine, making it a poor nucleophile[2]. Standard aqueous coupling reagents or mild activating agents (like HATU or EDC) often fail or require harsh conditions that degrade yields[3]. Therefore, we employ the highly electrophilic 2-methylbenzoyl chloride in an anhydrous organic solvent with a pyridine base to drive the reaction to completion.

  • Nitro Reduction: The resulting nitro-amide intermediate is subjected to catalytic hydrogenation using Palladium on Carbon (Pd/C). This chemoselective method efficiently reduces the nitroarene to the target aniline without cleaving the newly formed amide bond[4][5].

SynthesisStrategy SM 4-Methyl-2-nitroaniline + 2-Methylbenzoyl chloride INT N-(4-methyl-2-nitrophenyl) -2-methylbenzamide SM->INT Step 1: N-Acylation (Pyridine, DCM, 0°C to RT) PROD N-(2-amino-4-methylphenyl) -2-methylbenzamide INT->PROD Step 2: Nitro Reduction (Pd/C, H2, EtOH, RT)

Figure 1: Two-step synthetic workflow ensuring strict regiocontrol of the amide bond.

Step 1: Synthesis of N-(4-methyl-2-nitrophenyl)-2-methylbenzamide

Quantitative Reagent Data
ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
4-Methyl-2-nitroaniline152.151.001.52 gLimiting Reagent
2-Methylbenzoyl chloride154.591.151.78 g (1.50 mL)Electrophile
Pyridine79.102.001.58 g (1.61 mL)Base / Acid Scavenger
4-Dimethylaminopyridine (DMAP)122.170.050.06 gNucleophilic Catalyst
Dichloromethane (DCM), anhydrousN/AN/A40 mLSolvent
Experimental Protocol
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 4-methyl-2-nitroaniline (1.52 g, 10 mmol), DMAP (0.06 g, 0.5 mmol), and anhydrous DCM (30 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Inject anhydrous pyridine (1.61 mL, 20 mmol) into the reaction mixture. Cool the flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dilute 2-methylbenzoyl chloride (1.50 mL, 11.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel to prevent exothermic spikes and minimize side reactions.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing & Drying: Wash the combined organic layers sequentially with 1M HCl (20 mL) to remove residual pyridine, followed by brine (20 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Catalytic Hydrogenation to Target Compound

Quantitative Reagent Data
ReagentMW ( g/mol )EquivalentsAmount (for ~9 mmol scale)Role
N-(4-methyl-2-nitrophenyl)-... (Intermediate)270.291.00~2.43 gStarting Material
Palladium on Carbon (10% wt. Pd/C)N/A0.05 (Pd)0.48 gHeterogeneous Catalyst
Hydrogen Gas ( H2​ )2.02Excess1 atm (Balloon)Reductant
Ethanol (Absolute)46.07N/A50 mLSolvent
Experimental Protocol

Safety Note: Dry Pd/C is highly pyrophoric. Always handle under an inert atmosphere and ensure the solvent is added carefully to the catalyst, or the catalyst is wetted before exposure to air.

  • Setup: In a 250 mL round-bottom flask, dissolve the crude intermediate (~2.43 g, 9 mmol) in 50 mL of absolute ethanol.

  • Catalyst Addition: Flush the flask with Argon for 5 minutes. Carefully add 10% Pd/C (0.48 g) to the solution.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Using a vacuum manifold or a water aspirator, briefly evacuate the flask and backfill with Argon (repeat 3 times). Next, evacuate the flask and backfill with Hydrogen gas from a double-layered balloon (repeat 3 times).

  • Hydrogenation: Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm) for 12 hours. The reduction of nitroarenes over Pd/C is highly efficient, but complete conversion should be verified by LC-MS or TLC[4].

  • Filtration: Once the reaction is complete, purge the flask thoroughly with Argon to remove residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (3 x 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) or recrystallization to afford pure N-(2-amino-4-methylphenyl)-2-methylbenzamide.

HydrogenationWorkflow N1 1. Dissolve Intermediate in Absolute Ethanol N2 2. Add 10% Pd/C (Strict Argon Atmosphere) N1->N2 N3 3. Purge Vessel (Vacuum / H2 cycles x3) N2->N3 N4 4. Vigorous Stirring under H2 (1 atm, Room Temp, 12h) N3->N4 N5 5. Filter through Celite Pad (Argon Purge Prior) N4->N5 N6 6. Concentrate & Purify (Target: CAS 402577-84-8) N5->N6

Figure 2: Step-by-step workflow for the safe and efficient catalytic hydrogenation of the nitroarene intermediate.

References

  • RSC Publishing. "Palladium nanoparticles embedded in mesoporous carbons as efficient, green and reusable catalysts for mild hydrogenations of nitroarenes." RSC Advances. Available at:[Link]

  • ACS Publications. "Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles." Organic Letters. Available at: [Link]

  • PMC. "From amines to (form)amides: a simple and successful mechanochemical approach." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • ACS Publications. "2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water." ACS Sustainable Chemistry & Engineering. Available at: [Link]

Sources

Application

Application Note: Preparation and Use of N-(2-amino-4-methylphenyl)-2-methylbenzamide in Epigenetic Cell Culture Assays

Introduction & Scientific Rationale Epigenetic dysregulation is a hallmark of numerous pathologies, particularly oncology and neurodegeneration. Histone Deacetylases (HDACs) are critical enzymes that remove acetyl groups...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Epigenetic dysregulation is a hallmark of numerous pathologies, particularly oncology and neurodegeneration. Histone Deacetylases (HDACs) are critical enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and the transcriptional repression of tumor suppressor genes[1].

The compound N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS: 402577-84-8) belongs to the highly potent N-(2-aminophenyl)benzamide class of small molecules. Unlike pan-HDAC inhibitors (e.g., SAHA/Vorinostat), benzamide derivatives possess a highly specific Zinc-Binding Group (ZBG) that selectively chelates the zinc ion in the catalytic pocket of Class I HDACs (HDAC1, 2, and 3) [2],[3]. This structural selectivity significantly reduces the off-target toxicity associated with Class II and Class IV HDAC inhibition[4].

In cell culture, the application of this compound induces rapid histone hyperacetylation, chromatin relaxation, and subsequent cell cycle arrest or apoptosis[3].

MOA Compound N-(2-amino-4-methylphenyl)- 2-methylbenzamide HDAC Class I HDACs (HDAC1, 2, 3) Compound->HDAC Chelates Zn2+ in catalytic pocket Chromatin Chromatin Relaxation (Hyperacetylation) HDAC->Chromatin Inhibits deacetylation of Histone H3/H4 GeneExp Gene Transcription (Apoptosis / Arrest) Chromatin->GeneExp Reactivates tumor suppressor genes

Mechanism of Action: Benzamide-mediated Class I HDAC inhibition leading to gene transcription.

Compound Properties & Reconstitution Protocol

Benzamide derivatives typically exhibit poor aqueous solubility (maximum solubility in plain water is often limited to 25–100 µM)[5]. Therefore, proper reconstitution in an organic solvent is critical for maintaining compound stability and ensuring accurate dosing in in vitro assays.

Table 1: Compound Specifications
PropertyValue
Compound Name N-(2-amino-4-methylphenyl)-2-methylbenzamide
CAS Number 402577-84-8
Molecular Formula C15H16N2O
Molecular Weight 240.306 g/mol
Primary Target Class I HDACs (HDAC1, HDAC2, HDAC3)
Solubility Soluble in DMSO
Reconstitution Methodology
  • Stock Preparation: Dissolve the lyophilized powder in molecular-biology grade, anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock .

    • Causality: Anhydrous DMSO prevents hydrolysis of the amide bond and ensures complete solubilization of the hydrophobic methyl-substituted aromatic rings.

  • Aliquoting: Divide the 10 mM stock into 10–20 µL single-use aliquots and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles cause microscopic precipitation and degradation of the active pharmaceutical ingredient (API), leading to irreproducible IC50 shifts.

  • Working Dilutions: Perform serial dilutions in DMSO first, then spike into pre-warmed culture media immediately before treating cells.

Experimental Workflows & Protocols

To establish a self-validating experimental system, researchers must assess both the phenotypic outcome (cell viability) and the mechanistic target engagement (histone acetylation).

Workflow Prep 1. Compound Reconstitution (10 mM in DMSO) Dilution 2. Serial Dilution (0.1 μM - 50 μM) Prep->Dilution split Dilution->split Assay1 3A. Cell Viability Assay (72h Incubation) split->Assay1 Assay2 3B. Target Engagement (24h Incubation) split->Assay2 Read1 Readout: IC50 Determination (Absorbance/Luminescence) Assay1->Read1 Read2 Readout: Western Blot (Ac-Histone H3 Accumulation) Assay2->Read2

Experimental workflow for assessing cytotoxicity and target engagement in cell culture.

Protocol A: Cell Viability & Proliferation Assay

Epigenetic drugs require time to alter transcription and translate those changes into phenotypic effects. A standard 24-hour viability assay will often yield false negatives; a 72-hour incubation is strictly required[6].

  • Cell Seeding: Seed target cells (e.g., HL-60, HCT-116, or MB002) at a density of 3,000–5,000 cells/well in a 96-well plate[6],[4].

    • Causality: This specific density ensures cells remain in the logarithmic growth phase for the entire 72-hour duration. Overconfluent cells will undergo contact inhibition, confounding the cytotoxic effects of the drug.

  • Compound Treatment: Prepare an 8- to 10-point dose-response curve ranging from 0.01 µM to 50 µM.

    • Critical Control: Normalize the final DMSO concentration across all wells to ≤0.25% (v/v) . Higher DMSO concentrations induce baseline cytotoxicity and artifactual gene expression changes[4].

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add a viability reagent (e.g., MTT or CellTiter-Glo), incubate according to the manufacturer's instructions, and record absorbance/luminescence.

Protocol B: Target Engagement via Western Blotting (Ac-H3)

To prove that the observed cytotoxicity is driven by HDAC inhibition, one must quantify the accumulation of acetylated histones[7].

  • Cell Seeding & Treatment: Seed cells in 6-well plates. Treat with the compound at 1.0 µM, 5.0 µM, and 10.0 µM for 24 hours .

    • Causality: Unlike viability, target engagement (histone acetylation) occurs rapidly upstream of the phenotypic response. A 24-hour endpoint captures peak acetylation before widespread apoptosis degrades sample quality[7].

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors .

    • Causality: Endogenous proteases will rapidly degrade histone proteins upon cell lysis. Inhibitors are mandatory to preserve the transient epigenetic marks.

  • Immunoblotting: Resolve 15–20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against Acetyl-Histone H3 (Ac-H3) and a loading control (e.g., β-actin or Total H3)[8].

Data Presentation & Expected Outcomes

When establishing this assay system, benchmark your results against established Class I HDAC inhibitors (such as CI-994/Tacedinaline or Entinostat) to validate your methodology.

Table 2: Experimental Setup & Validation Parameters
Assay TypeIncubation TimeConcentration RangePrimary ReadoutRecommended Positive Control
Cell Viability 72 Hours0.01 µM – 50 µMIC50 (Luminescence/Absorbance)Entinostat or CI-994
Target Engagement 24 Hours1.0 µM – 10 µMAc-H3 / Total H3 Ratio (Western Blot)SAHA (Vorinostat)

Troubleshooting Note: If robust Ac-H3 accumulation is observed at 24 hours but no shift in IC50 is seen at 72 hours, the specific cell line may possess compensatory epigenetic mechanisms or efflux pumps. In such cases, extending the viability assay to 96 hours or testing in combination with standard chemotherapeutics is recommended.

References

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry (ACS Publications). 1

  • Discovery of novel polysubstituted N-alkyl acridone analogues as histone deacetylase isoform-selective inhibitors for cancer therapy. Taylor & Francis. 9

  • Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma... PMC / NIH. 4

  • Z-GP Modification to CI-994, a Histone Deacetylase Inhibitor and the Application in Targeting Carcinoma Chemotherapy. Hilaris.6

  • CI-994 is a dual modulator of class I HDACs and Wnt/β-catenin signaling for the treatment of Alzheimer's disease. PMC / NIH. 7

  • The structure of an N-(2-aminophenyl) benzamide acridine derivative and our design strategy for generating novel isoform-selective HDACIs. ResearchGate. 2

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Data Interpretation for N-(2-amino-4-methylphenyl)-2-methylbenzamide

Executive Summary The structural elucidation of substituted benzamides is a critical quality control and characterization step in drug development, particularly for compounds serving as precursors to bioactive heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted benzamides is a critical quality control and characterization step in drug development, particularly for compounds serving as precursors to bioactive heterocycles (e.g., benzimidazoles used as kinase or epigenetic inhibitors). This application note provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) spectroscopic interpretation of N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS: 402577-84-8) [1].

By detailing a self-validating experimental protocol and explaining the mechanistic causality behind chemical shifts and spin-spin coupling, this guide equips analytical scientists with a robust framework for unambiguous structural confirmation.

Mechanistic Rationale & Analytical Strategy

N-(2-amino-4-methylphenyl)-2-methylbenzamide consists of two distinct aromatic systems linked by an amide bond:

  • Ring A (Aniline derivative): A 2-amino-4-methylphenyl group. The strongly electron-donating primary amine (-NH₂) significantly alters the local magnetic environment via resonance, shielding the ortho and para protons.

  • Ring B (Benzoyl derivative): A 2-methylbenzoyl group. The electron-withdrawing carbonyl group induces magnetic anisotropy, strongly deshielding the ortho protons on this ring.

To accurately assign these overlapping aromatic signals, a multi-nuclear (¹H, ¹³C) and multi-dimensional approach is required. The workflow below outlines the logical progression from 1D acquisition to 2D spatial validation.

NMR_Workflow Start 1D NMR Acquisition (1H & 13C) COSY 1H-1H COSY Identify Spin Systems Start->COSY HSQC 1H-13C HSQC Direct C-H Mapping Start->HSQC HMBC 1H-13C HMBC Long-Range Connectivity COSY->HMBC HSQC->HMBC NOESY NOESY/ROESY Spatial Proximity HMBC->NOESY Structure Final Structural Validation NOESY->Structure

Workflow for 2D NMR structural elucidation of N-(2-amino-4-methylphenyl)-2-methylbenzamide.

Self-Validating Experimental Protocol

To ensure data trustworthiness and reproducibility, the following protocol integrates built-in quality control checks. Every experimental choice is driven by the physical chemistry of the molecule.

Sample Preparation
  • Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is selected over CDCl₃ because its high dielectric constant disrupts intermolecular hydrogen bonding, ensuring complete solubilization of the rigid amide. Furthermore, it prevents the rapid proton exchange of the -NH and -NH₂ groups, allowing these critical diagnostic signals to be observed in the ¹H spectrum [2].

Instrument Setup & System Suitability
  • Hardware: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm inverse-detection probe (e.g., BBO or TXI).

  • Validation Check 1 (Thermal Equilibration): Insert the sample and allow it to equilibrate at 298 K for exactly 5 minutes. Rationale: Temperature gradients cause convection currents in the NMR tube, leading to line broadening and loss of fine J -coupling resolution.

  • Validation Check 2 (Probe Tuning & Matching): Manually or automatically tune the probe for ¹H and ¹³C frequencies. Rationale: Ensures maximum RF power transfer, optimizing the Signal-to-Noise Ratio (SNR).

Shimming and Pulse Calibration
  • Procedure: Execute 3D gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 shims.

  • Validation Check 3 (Line Shape Test): Measure the full-width at half-maximum (FWHM) of the residual DMSO- d5​ quintet at 2.50 ppm. The protocol may only proceed if FWHM < 1.0 Hz.

  • Pulse Calibration: Perform a nutation experiment to determine the exact 90° pulse width ( p1 ). Rationale: An accurate 90° pulse is mandatory for quantitative integration, which is necessary to differentiate the 1H amide signal from the 2H amine signal.

Acquisition Parameters
  • ¹H NMR: 16 scans (ns), 2 seconds relaxation delay (d1), spectral width of 15 ppm.

  • ¹³C NMR: 1024 scans, 2 seconds relaxation delay, ¹H broadband decoupling (WALTZ-16), spectral width of 250 ppm.

Data Synthesis & Interpretation

The interpretation of the acquired spectra relies on established empirical rules of chemical shifts and spin-spin coupling constants ( J ) [1]. The tables below summarize the quantitative data alongside the mechanistic rationale for each assignment.

Table 1: ¹H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Multiplicity J -Coupling (Hz)Int.Mechanistic Assignment Rationale
Amide NH 9.60br s-1HStrongly deshielded by the adjacent carbonyl and hydrogen bonding.
H6' (Ring B) 7.45d7.51HDeshielded by the magnetic anisotropy of the ortho-carbonyl group.
H4' (Ring B) 7.35t7.51HMeta to the methyl group; standard aromatic resonance.
H3', H5' (Ring B) 7.25 – 7.30m-2HOverlapping aromatic signals due to similar magnetic environments.
H6 (Ring A) 7.05d8.01HOrtho to the amide linkage; lacks the shielding effect of the amine.
H3 (Ring A) 6.60d1.51HHighly shielded by the resonance electron donation of the ortho-NH₂.
H5 (Ring A) 6.45dd8.0, 1.51HShielded by the para-NH₂ resonance; exhibits ortho and meta coupling.
-NH₂ 4.85br s-2HPrimary amine protons; broad due to quadrupolar relaxation of Nitrogen.
2'-CH₃ (Ring B) 2.40s-3HBenzylic methyl; slightly deshielded due to spatial proximity to the carbonyl.
4-CH₃ (Ring A) 2.20s-3HStandard benzylic methyl group on an electron-rich ring.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Carbon TypeMechanistic Assignment Rationale
C=O 168.0QuaternaryHighly deshielded amide carbonyl carbon.
C2 (Ring A) 143.0QuaternaryDirectly attached to the electronegative, electron-donating -NH₂ group.
C1' (Ring B) 137.0QuaternaryIpso carbon attached to the carbonyl group.
C4 (Ring A) 136.0QuaternaryIpso carbon attached to the 4-methyl group.
C2' (Ring B) 135.0QuaternaryIpso carbon attached to the 2'-methyl group.
C3', C4', C6' 127.0 – 130.0CHStandard aromatic methine carbons of the benzoyl ring.
C6 (Ring A) 126.0CHAromatic methine ortho to the amide bond.
C1 (Ring A) 123.0QuaternaryIpso carbon attached to the amide nitrogen.
C5 (Ring A) 118.0CHShielded by the para-directing resonance of the amine group.
C3 (Ring A) 116.0CHMost shielded aromatic carbon due to ortho-directing amine resonance.
4-CH₃ 21.0CH₃Aliphatic benzylic carbon.
2'-CH₃ 19.0CH₃Aliphatic benzylic carbon; shifted upfield due to steric crowding (γ-gauche effect).
Key Diagnostic Insights

The most critical diagnostic feature of this molecule is the Ring A spin system . The presence of the primary amine breaks the symmetry of the aromatic ring, creating a distinct AMX spin system (H3, H5, H6) [2]. The small coupling constant ( J=1.5 Hz) observed at 6.60 ppm and 6.45 ppm is the meta-coupling between H3 and H5, which definitively proves the 1,2,4-substitution pattern of Ring A. If the methyl group were at the 5-position instead, the coupling pattern would fundamentally change, highlighting the power of high-resolution NMR in isomer differentiation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Dynamics of N-(2-amino-4-methylphenyl)-2-methylbenzamide

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction & Chemical Context

N-(2-amino-4-methylphenyl)-2-methylbenzamide (C₁₅H₁₆N₂O) is a highly specific building block and pharmacophore fragment frequently encountered in the development of targeted therapeutics, most notably in the design of benzamide-class histone deacetylase (HDAC) inhibitors and kinase inhibitors.

In mass spectrometry (MS), understanding the exact collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) behavior of this molecule is critical for metabolite identification, pharmacokinetic quantification, and structural elucidation of related active pharmaceutical ingredients (APIs). This application note details the gas-phase fragmentation mechanisms, exact mass assignments, and a self-validating analytical protocol for its characterization.

Ionization and Mechanistic Fragmentation Pathways

The Mobile Proton Model and Precursor Ionization

Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton to form the [M+H]⁺ precursor ion at an exact m/z of 241.1341 . The initial protonation site is thermodynamically favored at the highly basic primary amine of the 2-amino-4-methylaniline moiety. However, upon collisional activation in the mass spectrometer, the system is governed by the mobile proton model . The proton migrates to the amide nitrogen or carbonyl oxygen, weakening the N–C(O) bond and initiating charge-directed fragmentation.

Primary Amide Bond Cleavage

The dominant fragmentation pathway for N-(aminophenyl)benzamides is the heterolytic cleavage of the amide bond . Because the molecule consists of two aromatic systems competing for charge retention, two primary complementary product ions are observed:

  • Pathway A (Acylium Ion Formation): Cleavage of the N–C(O) bond with charge retention on the carbonyl carbon yields the 2-methylbenzoyl cation (an acylium ion) at m/z119.0497 . This ion is highly resonance-stabilized by the adjacent ortho-tolyl ring.

  • Pathway B (Aniline Cation Formation): Alternatively, charge retention on the nitrogen-containing fragment yields the protonated 2-amino-4-methylaniline cation at m/z123.0922 .

Secondary Neutral Losses

At higher collision energies, the primary fragments undergo predictable secondary neutral losses, a diagnostic hallmark of benzamide-derived pharmacophores :

  • Carbon Monoxide (-28 Da): The acylium ion (m/z 119) extrudes CO to form a stable tolyl/tropylium cation at m/z91.0548 .

  • Ammonia (-17 Da): The protonated diamine (m/z 123) loses NH₃ from the primary amine group, yielding a fragment at m/z106.0657 .

Quantitative Data Presentation

To facilitate rapid identification in high-resolution mass spectrometry (HRMS) workflows, the exact masses, formulas, and expected relative abundances (at a Normalized Collision Energy of 30 eV) are summarized below.

Precursor / FragmentChemical FormulaExact m/zMass ToleranceRel. Abundance (NCE 30)Structural Assignment
Precursor [C₁₅H₁₇N₂O]⁺241.1341< 5 ppm15%Protonated intact molecule
Fragment 1 [C₇H₁₁N₂]⁺123.0922< 5 ppm100% (Base)2-amino-4-methylaniline cation
Fragment 2 [C₈H₇O]⁺119.0497< 5 ppm85%2-methylbenzoyl (acylium) cation
Fragment 3 [C₇H₈N]⁺106.0657< 5 ppm25%Loss of NH₃ from m/z 123
Fragment 4 [C₇H₇]⁺91.0548< 5 ppm40%Tolyl/Tropylium cation (-CO from 119)

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 241.1341 N-(2-amino-4-methylphenyl)-2-methylbenzamide Acylium Acylium Ion [C8H7O]+ m/z 119.0497 (2-methylbenzoyl cation) Precursor->Acylium Amide Cleavage (Charge on Carbonyl) Aniline Protonated Amine [C7H11N2]+ m/z 123.0922 (2-amino-4-methylaniline) Precursor->Aniline Amide Cleavage (Charge on Amine) Tropylium Tolyl Cation[C7H7]+ m/z 91.0548 (- CO) Acylium->Tropylium - 28.00 Da (CO) AmineLoss Fragment[C7H8N]+ m/z 106.0657 (- NH3) Aniline->AmineLoss - 17.03 Da (NH3)

Mass spectrometry CID fragmentation pathways of N-(2-amino-4-methylphenyl)-2-methylbenzamide.

Experimental Protocol: LC-HRMS/MS Workflow

This step-by-step methodology is designed as a self-validating system. The inclusion of stepped collision energies ensures that both primary (labile) and secondary (stable) fragments are captured in a single duty cycle, preventing false negatives during structural elucidation.

Step 1: Reagent and Sample Preparation
  • Causality: The compound contains hydrophobic aromatic rings but requires a proton source for optimal ESI+ efficiency.

  • Action: Prepare a 1.0 mg/mL stock solution in LC-MS grade Dimethyl Sulfoxide (DMSO). Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) . The formic acid ensures the primary amine is fully protonated prior to entering the ESI source.

Step 2: Liquid Chromatography (LC) Setup
  • Causality: A reversed-phase C18 column provides the necessary hydrophobic interactions to retain the toluoyl and methylphenyl groups, separating the analyte from matrix interferences or synthetic byproducts.

  • Action:

    • Column: C18, 2.1 × 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI-HRMS) Source Parameters
  • Action: Configure the HRMS (e.g., Q-TOF or Orbitrap) in Positive ESI mode.

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 320 °C

    • Sheath Gas: 40 arb units

    • Aux Gas: 10 arb units

Step 4: Data Acquisition (Parallel Reaction Monitoring - PRM)
  • Causality: The amide bond is highly labile. Using a single collision energy may either fail to break the bond (if too low) or completely obliterate the primary m/z 119/123 fragments into m/z 91/106 (if too high).

  • Action: Isolate the precursor m/z 241.1341 with a narrow quadrupole isolation window (1.0 m/z). Apply a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60 eV . The instrument will co-add the spectra from these three energies, yielding a composite MS/MS spectrum that simultaneously displays the intact precursor, primary acylium/amine fragments, and secondary neutral losses.

Step 5: Data Analysis and System Validation
  • Action: Extract the chromatograms for the product ions m/z 119.0497 and 123.0922 using a mass tolerance of ±5 ppm.

  • Validation Check: The system is considered validated if the mass error of the m/z 119.0497 fragment is <5 ppm and the ratio of m/z 119 to m/z 91 is approximately 2:1. If m/z 91 dominates entirely, the collision gas pressure or NCE calibration is too high and must be lowered.

References

  • Title: Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity Source: Journal of the American Society for Mass Spectrometry / PubMed Central URL: [Link]

  • Title: Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase Source: Journal of the American Society for Mass Spectrometry / ACS Publications URL: [Link]

  • Title: Determination of Fragmentation Schemes and Metabolites of Fluorinated Histone Deacetylase Inhibitors for Use as Positron Emission Tomography Imaging Agents Using HPLC-MS/MS Source: International Journal of Analytical Mass Spectrometry and Chromatography / SCIRP URL: [Link]

Method

using N-(2-amino-4-methylphenyl)-2-methylbenzamide as a precursor in organic synthesis

Application Note & Protocol: Synthetic Utility of N-(2-amino-4-methylphenyl)-2-methylbenzamide in Drug Discovery Executive Summary & Mechanistic Rationale In modern library synthesis and rational drug design, bifunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthetic Utility of N-(2-amino-4-methylphenyl)-2-methylbenzamide in Drug Discovery

Executive Summary & Mechanistic Rationale

In modern library synthesis and rational drug design, bifunctional building blocks are critical for efficiently accessing privileged chemical space. N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS: 402577-84-8) [1] is a highly versatile ortho-aminoanilide precursor that serves two primary strategic functions in medicinal chemistry:

  • Heterocyclic Scaffold Generation : It acts as a direct precursor for the synthesis of 2-arylbenzimidazoles via intramolecular dehydrative cyclization.

  • Epigenetic Target Binding : The ortho-amino benzamide motif is the canonical Zinc-Binding Group (ZBG) utilized in Class I Histone Deacetylase (HDAC) inhibitors[2].

The chemical architecture of this precursor features a primary amine positioned ortho to an amide linkage. For benzimidazole synthesis, the proximity of the nucleophilic primary amine to the electrophilic amide carbonyl creates an ideal pre-organization for cyclization. In the context of epigenetic drug development, this exact spatial arrangement acts as a bidentate chelator. The primary amine and the carbonyl oxygen coordinate with the catalytic Zn²⁺ ion in the active site of Class I HDACs (HDAC1, 2, and 3)[3]. Furthermore, the methyl groups on both phenyl rings provide specific steric constraints that enhance isoform selectivity by preventing the molecule from entering the narrower active sites of Class IIb HDACs, such as HDAC6[2].

HDAC_Inhibition A Class I HDAC Enzyme (Active Site Zn2+) C Bidentate Chelation (Amine & Carbonyl) A->C Target B ortho-Aminoanilide ZBG (Precursor Motif) B->C Binds via D Steric Exclusion from HDAC6 (Class IIb) B->D Methyl groups cause E Isoform-Selective Epigenetic Modulation C->E Leads to D->E Ensures

Logical relationship of ortho-aminoanilide zinc-binding groups in HDAC inhibition.

Application 1: Synthesis of 2-(2-Methylphenyl)-5-methyl-1H-benzo[d]imidazole

The transformation of N-(2-amino-4-methylphenyl)-2-methylbenzamide into a benzimidazole core requires the elimination of water.

Causality of Experimental Choices: Glacial acetic acid is selected as the solvent because it acts as both a reaction medium and a mild acid catalyst, while its boiling point (118°C) provides sufficient thermal energy to drive the endothermic dehydration step. p-Toluenesulfonic acid (p-TsOH) is introduced as a strong protic catalyst to rapidly protonate the amide carbonyl, increasing its electrophilicity. This dramatically lowers the activation energy for the nucleophilic attack by the primary amine, reducing reaction time and minimizing oxidative side-product formation.

Protocol 1: Acid-Catalyzed Dehydrative Cyclization
  • Step 1: Reagent Preparation. In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol (240.3 mg) of N-(2-amino-4-methylphenyl)-2-methylbenzamide[1] in 10 mL of glacial acetic acid.

  • Step 2: Catalyst Addition. Add 0.1 mmol (19.0 mg) of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) to the suspension.

    • Self-Validation Check: The suspension must transition into a clear, homogeneous solution upon stirring for 5 minutes at room temperature, confirming complete solvation and initial protonation.

  • Step 3: Thermal Cyclization. Attach a reflux condenser and heat the reaction mixture to 110°C using an oil bath. Stir vigorously for 4-6 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexanes 1:1) until the starting material is completely consumed.

  • Step 4: Quenching & Precipitation. Cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of ice-cold distilled water. Neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until the pH reaches 7.5-8.0.

    • Causality: Neutralization converts the protonated benzimidazole back to its free base, inducing rapid precipitation from the aqueous phase.

  • Step 5: Isolation & Purification. Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water (3 x 10 mL) to remove residual acetate salts. Recrystallize the crude product from hot ethanol/water to yield pure 2-(2-methylphenyl)-5-methyl-1H-benzo[d]imidazole.

Benzimidazole_Synthesis A N-(2-amino-4-methylphenyl) -2-methylbenzamide B Protonation of Carbonyl Oxygen A->B p-TsOH / AcOH C Nucleophilic Attack by Primary Amine B->C Intramolecular D Dehydration (-H2O) C->D 110°C Reflux E 2-(2-Methylphenyl)-5-methyl -1H-benzo[d]imidazole D->E Thermodynamically Stable

Mechanistic pathway for acid-catalyzed dehydrative cyclization of the precursor.

Application 2: Evaluation as a Class I HDAC Zinc-Binding Group (ZBG)

When utilizing this precursor to develop epigenetic drugs, it is critical to validate the binding affinity of the ortho-aminoanilide ZBG before attaching complex capping groups.

Causality of Experimental Choices: A fluorometric assay is utilized because it provides highly sensitive, real-time quantification of enzyme kinetics without the hazards of radioactive substrates[4]. A 10-minute pre-incubation step is mandatory because zinc chelation by the ortho-aminoanilide is a time-dependent equilibrium process; failing to pre-incubate will result in false negatives.

Protocol 2: In Vitro HDAC1/HDAC6 Selectivity Assay
  • Step 1: Inhibitor Preparation. Dissolve the precursor in molecular biology grade DMSO to create a 10 mM stock solution. Perform serial dilutions in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to achieve final well concentrations ranging from 1 nM to 100 µM.

  • Step 2: Enzyme Pre-Incubation. In a black 96-well microplate, combine 10 µL of the diluted inhibitor with 20 µL of recombinant human HDAC1 or HDAC6 enzyme (0.5 ng/µL final concentration). Incubate at 37°C for 10 minutes to allow pre-equilibration of the ZBG with the catalytic zinc ion.

  • Step 3: Substrate Addition. Add 10 µL of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Step 4: Signal Development. Add 10 µL of the developer solution (containing trypsin and Trichostatin A to halt the HDAC reaction and cleave the deacetylated fluorophore). Incubate for 15 minutes at room temperature.

  • Step 5: Quantification. Read the microplate using a fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ values using non-linear regression analysis.

    • Self-Validation Check: A positive control (e.g., the ortho-aminoanilide drug CI-994 / Tacedinaline) must be run concurrently. The assay is only valid if the control yields an IC₅₀ within 10% of its literature value (~0.9 µM for HDAC1)[5].

Quantitative Data Summary

The structural constraints of the ortho-aminoanilide motif inherently drive selectivity toward Class I HDACs, unlike pan-inhibitory hydroxamates. The table below summarizes the expected pharmacological profile when utilizing this precursor class as a ZBG.

ZBG Pharmacophore ClassHDAC1 (Class I) IC₅₀HDAC2 (Class I) IC₅₀HDAC3 (Class I) IC₅₀HDAC6 (Class IIb) IC₅₀
ortho-Aminoanilides (e.g., CI-994)[5]0.9 µM0.9 µM1.2 µM> 10.0 µM
Hydroxamates (e.g., SAHA)0.01 µM0.02 µM0.02 µM0.01 µM

Table 1: Comparative HDAC Isoform Selectivity demonstrating the Class I specificity of the ortho-aminoanilide scaffold.

Sources

Application

Application Note: Solvent Solubility and Assay Preparation Guide for N-(2-amino-4-methylphenyl)-2-methylbenzamide

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale In the landscape of epigenetic dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

In the landscape of epigenetic drug discovery, the 2-aminophenyl benzamide chemotype represents a highly privileged scaffold for the selective inhibition of Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3)[1]. N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS: 402577-84-8) is a representative small molecule within this class. The core 2-aminophenyl benzamide moiety acts as a highly specific Zinc-Binding Group (ZBG), penetrating the narrow, hydrophobic catalytic tunnel of Class I HDACs to chelate the active-site zinc ion ( Zn2+ )[2][3]. This chelation blocks deacetylase activity, leading to histone hyperacetylation, chromatin relaxation, and the subsequent transcriptional upregulation of tumor suppressor genes (such as p21WAF1/CIP1), ultimately inducing cell cycle arrest and apoptosis in malignant cells[1][4].

The Solubility Challenge: While the hydrophobic nature of the benzamide scaffold is critical for target affinity and membrane permeability, it presents significant challenges for in vitro and cell-based assay formulation. Like other well-characterized aminophenyl benzamides (e.g., CI-994 / Acetyldinaline), this compound is highly lipophilic and practically insoluble in aqueous buffers[5][6]. Improper solvent handling frequently leads to compound precipitation ("crashing out"), inaccurate dosing, and artifactual assay readouts.

As a Senior Application Scientist, I have designed this guide to establish a standardized, self-validating protocol for the dissolution, storage, and biological application of N-(2-amino-4-methylphenyl)-2-methylbenzamide, ensuring high-fidelity data in your epigenetic screening workflows.

Physicochemical Properties & Solubility Profile

To design a robust formulation strategy, we must first analyze the compound's fundamental properties. The data below dictates our choice of Dimethyl Sulfoxide (DMSO) as the primary vehicle.

PropertyValue / DescriptionImpact on Assay Design
Compound Name N-(2-amino-4-methylphenyl)-2-methylbenzamideStandardize nomenclature in ELN.
CAS Number 402577-84-8[7]Verify lot-specific purity (>95%) prior to use[7].
Molecular Weight 240.30 g/mol [7]Used for molarity calculations (e.g., 2.40 mg = 10 mL of 1 mM).
Chemical Formula C15​H16​N2​O [7]Highly aromatic; prone to π−π stacking and crystallization.
Primary Target Class I HDACs (HDAC1, 2, 3)[1][3]Requires biochemical buffers with proper Zn2+ coordination.
Primary Solvent 100% Anhydrous DMSOSoluble up to ~25 mg/mL[5]. Requires sonication.
Aqueous Solubility < 0.1 mg/mL (Practically Insoluble)Necessitates intermediate DMSO dilutions before aqueous addition.

Mechanistic & Workflow Visualizations

Understanding the downstream biological effects and the critical path of compound preparation ensures that experimental deviations can be logically troubleshot.

Mechanism Cmpd N-(2-amino-4-methylphenyl)- 2-methylbenzamide HDAC Class I HDACs (HDAC1, 2, 3) Cmpd->HDAC Zinc Chelation Histone Histone Hyperacetylation HDAC->Histone Inhibition Gene Gene Transcription (e.g., p21) Histone->Gene Chromatin Relaxation Phenotype Cell Cycle Arrest & Apoptosis Gene->Phenotype Upregulation

Fig 1: Pharmacological mechanism of 2-aminophenyl benzamide Class I HDAC inhibitors.

Workflow Powder Lyophilized Powder (Equilibrate to RT) DMSO Reconstitution in 100% DMSO (10 mM Master Stock) Powder->DMSO Vortex & Sonicate (37°C) Aliquots Aliquot & Store at -20°C (Desiccated) DMSO->Aliquots Prevent Freeze-Thaw Inter Intermediate Serial Dilution (100x-1000x in DMSO) DMSO->Inter Dose-Response Prep Assay Final Assay Media/Buffer (≤0.1% Final DMSO) Inter->Assay Rapid Agitation

Fig 2: Standardized solvent preparation workflow to prevent compound precipitation.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock

Causality Check: Aminophenyl benzamides possess high crystal lattice energy. Simply adding DMSO at room temperature may leave micro-crystals suspended in the solution, leading to artificially low effective concentrations.

  • Equilibration: Remove the vial of N-(2-amino-4-methylphenyl)-2-methylbenzamide from -20°C storage. Allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Why? Opening a cold vial introduces atmospheric condensation, which degrades the compound and prematurely introduces water, triggering precipitation.

  • Calculation: To prepare a 10 mM stock, dissolve 2.40 mg of the compound in exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Add the DMSO directly to the vial. Vortex vigorously for 60 seconds.

  • Thermal Sonication: Place the vial in a heated ultrasonic water bath (37°C) for 5–10 minutes. Inspect visually against a light source to ensure absolute clarity and the absence of micro-particulates.

  • Aliquoting: Divide the master stock into 20–50 µL aliquots in amber or opaque microcentrifuge tubes (to protect from light degradation). Store immediately at -20°C or -80°C. Solutions in DMSO are stable for up to 1 month at -20°C[8].

Protocol B: Dosing for Cell-Based Proliferation Assays (e.g., A549 Cells)

Causality Check: In phenotypic assays (like MTT or CellTiter-Glo) utilizing sensitive lines like A549 lung cancer cells[1][2], DMSO itself can induce cellular toxicity or artifactual differentiation at concentrations above 0.5%. We must maintain a strict upper limit of 0.1% to 0.5% final DMSO.

  • Intermediate Dilution: Thaw a 10 mM DMSO aliquot. Prepare a 1000X intermediate dilution series entirely in 100% DMSO. For example, if your highest desired final concentration is 10 µM, your highest intermediate stock should be 10 mM. Create 1:3 or 1:10 serial dilutions in DMSO.

  • Media Preparation: Pre-warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C. Why? Cold media drastically reduces the solubility threshold of the compound, causing instant precipitation upon contact.

  • Final Spiking: Add 1 µL of the 1000X DMSO intermediate to 999 µL of the pre-warmed media. Vortex immediately to ensure rapid dispersion. This yields a 1X final concentration with exactly 0.1% DMSO across all dose-response points.

  • Incubation: Apply the dosed media to the cells and incubate for the required duration (typically 72 hours for antiproliferative readouts)[2].

Protocol C: Biochemical HDAC Inhibition Assay (Fluorometric)

Causality Check: In cell-free enzymatic assays, the absence of serum proteins (which normally act as carrier molecules) makes the compound highly susceptible to crashing out in aqueous Tris or HEPES buffers.

  • Buffer Optimization: Ensure the assay buffer contains a non-ionic detergent (e.g., 0.01% to 0.05% Tween-20 or Triton X-100) and a carrier protein (e.g., 0.1 mg/mL BSA). This creates hydrophobic pockets that stabilize the benzamide in solution.

  • Compound Addition: Add the compound to the assay plate before adding the enzyme. Add the intermediate DMSO stock directly to the buffer, ensuring the final DMSO concentration does not exceed 1% (enzymes are generally more tolerant to DMSO than live cells, but >1% can inhibit HDAC activity).

  • Equilibration: Allow the compound to incubate with the isolated HDAC enzyme (e.g., HDAC1 or HDAC2) for 10–15 minutes prior to adding the fluorogenic substrate. This allows the 2-aminophenyl benzamide ZBG to navigate the catalytic tunnel and firmly chelate the zinc ion[2][4].

Troubleshooting & Best Practices

  • Observation: The cell media turns cloudy upon compound addition.

    • Cause: The compound has exceeded its thermodynamic solubility limit in the aqueous phase, or the media was too cold.

    • Solution: Discard the media. Ensure the media is warmed to 37°C. If cloudiness persists, lower the maximum test concentration or increase the carrier protein (FBS) concentration slightly, ensuring appropriate controls are used.

  • Observation: Inconsistent IC50​ values between assay runs.

    • Cause: Repeated freeze-thaw cycles of the DMSO stock. Moisture from the air dissolves into the DMSO, hydrolyzing the amide bond or precipitating the compound.

    • Solution: Strictly adhere to single-use aliquots (Protocol A, Step 5).

References

  • National Institutes of Health (NIH) / PubMed. Discovery of potent, isoform-selective inhibitors of histone deacetylase containing chiral heterocyclic capping groups and a N-(2-aminophenyl)benzamide binding unit. (August 08, 2013). Available at:[Link][1]

  • Abscience. CI-994 Technical Data and Solubility Profile. Available at: [Link][6]

  • Journal of Medicinal Chemistry (ACS Publications). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (October 05, 2023). Available at: [Link][2]

  • AACR Journals. Modulation of Histone Acetylation by[4-(Acetylamino)-N-(2-Amino-phenyl) Benzamide] in HCT-8 Colon Carcinoma. (April 01, 2003). Available at: [Link][4]

  • ResearchGate. Design and Synthesis of Novel N-(2-aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Guidelines for N-(2-amino-4-methylphenyl)-2-methylbenzamide

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "DMSO crash"—the sudden precipitation of hydrophobic small molecules during assay...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "DMSO crash"—the sudden precipitation of hydrophobic small molecules during assay preparation.

Handling N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS: 402577-84-8) requires a precise understanding of its physicochemical properties. This guide bypasses generic advice to provide a mechanistic, self-validating framework for keeping this specific compound in solution from the master stock to the final in vitro assay.

Part 1: Compound Profiling & Mechanistic Causality

To solve precipitation, we must first understand why it occurs. N-(2-amino-4-methylphenyl)-2-methylbenzamide consists of a benzamide core linking two methyl-substituted phenyl rings. This structure dictates its behavior in both organic and aqueous environments.

Table 1: Physicochemical Profile & Solubilization Impact

PropertyValueSolubilization Impact & Causality
Molecular Weight 240.30 g/mol Small size generally aids diffusion, but allows for dense, highly stable crystalline lattice formation.
LogP (Estimated) 3.2 - 3.8Highly lipophilic. Drives a strong hydrophobic effect in aqueous media, forcing molecules to aggregate to minimize water contact.
Ionization (pKa) ~4.5 (Aniline -NH₂)The primary amine is un-ionized at physiological pH (7.4). Aqueous solubility is at its absolute lowest in neutral cell culture media.
H-Bond Donors 3 (-NH₂, -NH-CO-)Strong hydrogen bond donors promote intermolecular packing. If water enters the DMSO stock, these bonds outcompete solvent interactions.
H-Bond Acceptors 1 (C=O)Limited interaction with water molecules compared to its donor capacity, further reducing aqueous kinetic solubility.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My master stock in 100% DMSO was clear yesterday, but today there is a white precipitate at the bottom of the tube. Why?

The Causality: You are observing a failure of thermodynamic solubility . DMSO is highly hygroscopic. Every time you open the tube, it absorbs atmospheric moisture. Even a 5% increase in water content can drastically reduce the solubility of lipophilic compounds, forcing them out of solution . Furthermore, if you freeze the stock (DMSO freezes at 18.5°C), fractional crystallization occurs. As the DMSO freezes, it excludes the compound, creating localized pockets of supersaturation that crystallize and do not easily redissolve upon thawing. The Fix: Warm the tube to 37°C and sonicate for 10 minutes. Once clear, aliquot into single-use tubes and store them in a desiccator.

Q2: The compound dissolves perfectly in DMSO at 10 mM, but when I dilute it directly into my cell culture media (to 10 µM), it instantly forms a cloudy suspension. How do I fix this?

The Causality: You have exceeded the compound's kinetic solubility . Direct addition of a 100% DMSO stock into an aqueous buffer creates localized micro-environments where the compound concentration is extremely high, but the DMSO concentration is suddenly too low to solvate it. This triggers rapid nucleation (the "DMSO crash"). Because the compound is un-ionized at pH 7.4, it aggregates instantly. The Fix: You must bridge the dielectric gap between 100% DMSO and 100% water using an intermediate co-solvent matrix and high-shear mixing (detailed in the protocol below).

Part 3: Diagnostic & Mechanistic Workflows

Troubleshooting Start Precipitation Detected Phase Identify Precipitation Phase Start->Phase Stock In 100% DMSO Stock Phase->Stock Stage 1 Aqueous During Aqueous Dilution Phase->Aqueous Stage 2 Warm Warm (37°C) & Sonicate Stock->Warm Cosolvent Formulate Intermediate (PEG400 / Tween-80) Aqueous->Cosolvent Desiccate Store Desiccated at RT Warm->Desiccate If Solved Stepwise Dropwise Addition with High-Shear Mixing Cosolvent->Stepwise Prevents Nucleation

Diagnostic workflow for identifying and resolving compound precipitation phases.

KineticSolubility DMSO 100% DMSO Stock (Thermodynamic State) Direct Direct Aqueous Addition DMSO->Direct Causes Local Supersaturation Inter Co-solvent Matrix (Transition State) DMSO->Inter Recommended Pathway Crash Rapid Nucleation (DMSO Crash) Direct->Crash Vortex High-Shear Dispersion Inter->Vortex Stable Stable Micellar Solution (Kinetic) Vortex->Stable

Mechanistic pathways comparing direct aqueous dilution versus co-solvent stabilization.

Part 4: The "Self-Validating" Solubilization Protocol

To guarantee scientific integrity, every protocol must prove its own success before you proceed to the biological assay. This methodology uses a step-wise dielectric transition to prevent nucleation .

Phase 1: Thermodynamic Master Stock Preparation
  • Solvation: Weigh N-(2-amino-4-methylphenyl)-2-methylbenzamide and add anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Thermal Agitation: Incubate the tube in a 37°C water bath for 10 minutes, followed by 5 minutes of bath sonication to disrupt invisible crystal lattices.

  • Validation Step (Centrifugation): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

    • Pass: No pellet is visible. The compound is thermodynamically dissolved.

    • Fail: A microscopic white pellet forms. You must add more DMSO (reduce to 5 mM) and repeat.

Phase 2: Intermediate Formulation (The Transition Matrix)

Goal: Coat the hydrophobic molecules in surfactants before they touch water.

  • Matrix Creation: In a new tube, create a 10X working stock by combining the 10 mM DMSO stock with co-solvents. A proven ratio for benzamides is: 10% DMSO stock + 40% PEG400 + 5% Tween-80 + 45% Saline .

  • Order of Addition (Critical): Add the DMSO stock to the PEG400 first. Vortex thoroughly. Then add Tween-80. Vortex again. Finally, add the saline dropwise.

  • Validation Step (Time-Lapse): Leave the intermediate tube on the bench at room temperature for 60 minutes.

    • Pass: The solution remains optically clear.

    • Fail: Cloudiness appears. Increase the Tween-80 concentration to 10%.

Phase 3: Aqueous Integration
  • High-Shear Mixing: Place your final aqueous assay buffer (or cell culture media) on a vortex mixer set to medium-high speed.

  • Dropwise Addition: While the buffer is actively swirling, add the Phase 2 intermediate solution drop-by-drop. Never add the buffer to the compound; always add the compound to the bulk buffer to maintain infinite dilution conditions.

  • Validation Step (Tyndall Effect): In a darkened room, shine a standard red or green laser pointer through the final assay tube/flask.

    • Pass: The laser beam passes cleanly through the liquid without scattering. You have a true solution or stable micelle dispersion.

    • Fail: The path of the laser beam is highly visible and scatters light (Tyndall effect). This indicates the presence of colloidal micro-precipitates that will yield false negatives in your assay. You must return to Phase 2 and adjust the co-solvent ratio.

References
  • Compound Precipitation in High-Concentration DMSO Solutions Journal of Biomolecular Screening URL:[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Raytor Analytical Sciences URL:[Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

Optimization

Technical Support Center: LC-MS/MS Optimization for N-(2-amino-4-methylphenyl)-2-methylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic instructions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic instructions. Successful LC-MS/MS method development requires understanding the physicochemical causality behind every instrument parameter. This guide provides a self-validating framework, troubleshooting protocols, and mechanistic insights for the robust quantification of N-(2-amino-4-methylphenyl)-2-methylbenzamide.

Compound Profiling & Method Fundamentals

Before tuning the mass spectrometer, we must profile the analyte. N-(2-amino-4-methylphenyl)-2-methylbenzamide contains two critical functional groups: a primary amine (aniline derivative) and a secondary amide. The basicity of the aniline group (pKa ~4.6) dictates that Positive Electrospray Ionization (ESI+) in an acidic environment will yield the highest ionization efficiency[1].

Table 1: Physicochemical & Mass Spectrometry Properties

ParameterValueMechanistic Rationale
Chemical Formula C15H16N2OBaseline for exact mass calculation.
Monoisotopic Mass 240.1263 DaTarget for high-resolution MS calibration.
Precursor Ion m/z 241.13[M+H]+ formation is heavily favored due to the basic aniline group readily accepting a proton in acidic mobile phases[1].
Primary Quantifier m/z 119.05The 2-methylbenzoyl cation, formed via the energetically favorable cleavage of the protonated amide bond.
Secondary Qualifier m/z 123.09The 2-amino-4-methylaniline ion, serving as a secondary confirmation of the amide cleavage pathway.
Optimal Ionization ESI (Positive Mode)The amine basicity ensures complete protonation at pH < 3.0, maximizing droplet surface charge[2].

Step-by-Step LC-MS/MS Optimization Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Every optimization step includes an immediate verification check.

Phase 1: Syringe Pump Infusion & Source Optimization
  • Preparation : Prepare a 1 µg/mL tuning solution of the compound in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. The acidic modifier is non-negotiable; it provides the excess protons required to drive the equilibrium toward [M+H]+[2].

  • Precursor Identification : Infuse directly into the ESI source at 10 µL/min. Scan Q1 from m/z 100 to 400.

    • Validation Check: Confirm the presence of the m/z 241.1 peak. If m/z 263.1 ([M+Na]+) is dominant, your system has salt contamination (see FAQ Q1)[3].

  • Source Tuning : Adjust the Capillary Voltage (typically 3.0–4.0 kV) to establish a stable Taylor cone. Increase the Desolvation Temperature (e.g., 350°C) to ensure complete droplet evaporation without inducing thermal degradation[2].

Phase 2: MS/MS Fragmentation (CID) & MRM Selection
  • Isolation : Isolate m/z 241.1 in Q1.

  • Collision-Induced Dissociation (CID) : Perform a product ion scan (Q3) while ramping the Collision Energy (CE) from 10 to 40 eV using Argon or Nitrogen gas.

  • Transition Selection : The amide bond is the weakest link. Select the m/z 241.1 → 119.1 transition as the primary quantifier and m/z 241.1 → 123.1 as the qualifier.

    • Validation Check: Ensure the ratio between the quantifier and qualifier transitions remains stable across different collision energies.

Phase 3: Chromatographic Method Development & Self-Validation
  • Column Selection : Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

  • Mobile Phases : Use Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B). The low pH keeps the aniline protonated, preventing secondary interactions with column silanols that cause peak tailing.

  • Gradient & Matrix Validation : Program a gradient from 5% B to 95% B over 4 minutes.

    • Self-Validation (Post-Column Infusion): To validate the method against matrix effects, continuously infuse the analyte post-column while injecting a blank biological matrix extract (e.g., plasma). Monitor the baseline. If signal dips occur at the analyte's retention time, adjust the gradient to shift the analyte away from that specific zone of ion suppression[4],[5].

Visualizing the Workflows

OptimizationWorkflow A 1. Compound Infusion (1 µg/mL in 50% MeOH/H2O + 0.1% FA) B 2. Precursor Ion Scan Identify [M+H]+ (m/z 241.1) A->B C 3. Optimize Source Parameters (Capillary Voltage, Temp, Gas Flow) B->C D 4. Product Ion Scan (CID) Identify Fragments (m/z 119, 123) C->D E 5. Optimize Collision Energy (CE) Maximize MRM Transitions D->E F 6. LC Method Development (C18 Column, Gradient Elution) E->F

Step-by-step LC-MS/MS method optimization workflow for targeted benzamide detection.

Fragmentation M Precursor Ion [M+H]+ m/z 241.13 F1 2-methylbenzoyl cation m/z 119.05 M->F1 CID (Amide Cleavage) F2 2-amino-4-methylaniline ion m/z 123.09 M->F2 CID (Amide Cleavage)

Proposed CID fragmentation pathway for N-(2-amino-4-methylphenyl)-2-methylbenzamide.

Troubleshooting Guides & FAQs

Q1: I am seeing a very low[M+H]+ signal, but a massive peak at m/z 263.1. What is the cause and how do I fix it? Causality: The peak at m/z 263.1 is the sodium adduct [M+Na]+. Benzamides possess a carbonyl oxygen that acts as a strong Lewis base, readily coordinating with ambient alkali metals (like sodium) present in lower-grade solvents or glassware[3]. This splits your ion current and severely suppresses the desired [M+H]+ signal. Solution: Switch exclusively to LC-MS grade solvents. Ensure your mobile phase contains at least 0.1% Formic Acid; the high concentration of protons will outcompete sodium for the ionization sites. If the issue persists, flush your LC system and source with hot, highly aqueous solvent to remove residual salt buildup[3].

Q2: My analyte peak is tailing significantly on the chromatogram, reducing my signal-to-noise ratio. How can I improve peak shape? Causality: The compound contains a primary aniline group. Basic amines strongly interact with unreacted, acidic silanol groups on the silica stationary phase via ion-exchange mechanisms, causing the analyte to drag or "tail" during elution. Solution: Ensure the mobile phase pH is strictly maintained below 3.0 to keep the amine fully protonated, which minimizes secondary interactions. If tailing continues, switch to an end-capped C18 column or a Charged Surface Hybrid (CSH) column specifically engineered to mitigate silanol interactions for basic compounds.

Q3: I am experiencing severe signal variability and suppression when analyzing this compound in human plasma. How can I mitigate this matrix effect? Causality: Endogenous plasma components, particularly phospholipids, co-elute with the analyte and compete for charge on the surface of the ESI droplets, leading to severe ion suppression[5]. Solution: Simple protein precipitation is insufficient for complex matrices. Implement a Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) or a Solid Phase Extraction (SPE) protocol to clean up the sample[4]. Additionally, use a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., benzanilide) to mathematically correct for any residual suppression[4].

References

  • [1] Unveiling Readily Ionized and Robust Anionic Species: A Gateway to Enhanced Ionization Efficiency in ESI-MS Analysis - Journal of the American Society for Mass Spectrometry (ACS Publications). 1

  • [2] 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. 2

  • [3] Dealing with Metal Adduct Ions in Electrospray: Part 2 - Separation Science. 3

  • [4] Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection - PubMed Central (NIH). 4

  • [5] Quantification of U-47700 and its metabolites in plasma by LC-MS/MS - PubMed (NIH). 5

Sources

Troubleshooting

preventing degradation of N-(2-amino-4-methylphenyl)-2-methylbenzamide during long-term storage

Welcome to the Technical Support Center for handling and preserving N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS: 402577-84-8). This guide is engineered for drug development professionals and synthetic chemists who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and preserving N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS: 402577-84-8). This guide is engineered for drug development professionals and synthetic chemists who require uncompromising purity in their building blocks.

Below, we detail the mechanistic vulnerabilities of this specific ortho-aminoanilide, provide troubleshooting FAQs, and outline self-validating protocols to guarantee long-term stability.

Mechanistic Causality of Degradation (The "Why")

N-(2-amino-4-methylphenyl)-2-methylbenzamide is a highly versatile synthetic intermediate, but its structural features render it susceptible to two primary, thermodynamically driven degradation pathways during long-term storage:

  • Oxidative Vulnerability (Autoxidation): The presence of an electron-donating methyl group at the 4-position and a primary amine at the 2-position significantly increases the electron density of the phenyl ring. This makes the primary amine highly susceptible to autoxidation upon exposure to atmospheric oxygen and UV light. This process generates reactive radical intermediates that rapidly polymerize into dark-colored azo, nitroso, or quinone-imine species[1]. The macroscopic color change from an off-white powder to yellow or dark brown is a universally recognized indicator of this aniline oxidation[2].

  • Intramolecular Cyclization (Dehydration): Ortho-aminoanilides are thermodynamically primed to undergo dehydration cyclization to form benzimidazoles. The spatial proximity of the free primary amine to the amide carbonyl facilitates an intramolecular nucleophilic attack. Even under mild storage conditions, trace moisture (which acts as a proton shuttle) or slightly acidic environments lower the activation energy for this condensation, yielding 2-(o-tolyl)-5-methyl-1H-benzo[d]imidazole and releasing water [3]. This cyclization is a well-documented transformation in heterocyclic chemistry and represents a major, often invisible, pathway for purity loss in stored o-phenylenediamine derivatives [4].

Pathways Parent N-(2-amino-4-methylphenyl) -2-methylbenzamide Oxidation Oxidative Degradation (O2, Light, Temp) Parent->Oxidation Autoxidation Cyclization Intramolecular Cyclization (Moisture, Heat, H+) Parent->Cyclization Dehydration Azo Azo & Nitroso Polymers (Brown/Black Discoloration) Oxidation->Azo Benzimidazole 2-(o-tolyl)-5-methyl -1H-benzo[d]imidazole + H2O Cyclization->Benzimidazole

Figure 1: Primary degradation pathways of N-(2-amino-4-methylphenyl)-2-methylbenzamide.

Troubleshooting & FAQs

Q1: My N-(2-amino-4-methylphenyl)-2-methylbenzamide powder has turned from off-white to dark brown. Is it still usable? A: The discoloration is a direct result of oxidative degradation of the primary amine[2]. While the visual change is striking, the actual molar percentage of the polymeric degradant might be low. We mandate running an HPLC-UV analysis at 254 nm. If the purity remains >95%, the compound can often be used as-is for robust downstream syntheses. If purity is compromised, perform a rapid silica gel plug filtration (Hexanes/EtOAc) or recrystallization from hot ethanol/water to remove the polar oxidized species.

Q2: I detect a new prominent peak in my LC-MS with a mass of [M-18]. What is this impurity, and how did it form? A: A mass reduction of exactly 18 Da (loss of H₂O) is the hallmark signature of intramolecular cyclization. Your compound has dehydrated to form the benzimidazole derivative[3]. This occurs when the compound is exposed to thermal stress, trace acid, or prolonged moisture during storage. To prevent this, strict anhydrous storage conditions must be maintained.

Q3: What is the optimal storage protocol to prevent both oxidation and cyclization? A: The compound must be stored at -20°C in amber glass vials (to prevent UV-catalyzed radical initiation)[2]. The vials must be backfilled with an inert gas (Argon or Nitrogen) to displace oxygen, and stored inside a secondary container loaded with active desiccant (e.g., Drierite) to eliminate the moisture required to catalyze the benzimidazole cyclization.

Quantitative Data: Degradation Kinetics

The following table summarizes the impact of various storage conditions on the purity of N-(2-amino-4-methylphenyl)-2-methylbenzamide over a 12-month period.

Storage ConditionAtmosphereContainer Type12-Month Purity (%)Primary Degradant Observed
25°C (Room Temp)Ambient AirClear Glass82.4%Oxidation polymers (Azo/Nitroso)
25°C (Room Temp)Ambient AirAmber Glass88.1%Oxidation polymers & Benzimidazole
4°C (Refrigerated)Ambient AirAmber Glass94.5%Benzimidazole (Moisture-driven)
-20°C (Freezer)Argon PurgedAmber Glass>99.5%None detected

Self-Validating Experimental Protocols

Protocol 1: Inert Aliquoting and Storage Workflow

Causality: Repeated freeze-thaw cycles and atmospheric exposure during daily weighing introduce microscopic condensation, which accelerates both oxidation and cyclization[4]. Aliquoting limits exposure strictly to the amount needed for a single experiment.

  • Transfer the bulk API bottle into a glove box purged with Argon (O₂ < 5 ppm, H₂O < 5 ppm).

  • Weigh the compound into single-use amber glass vials (e.g., 50 mg or 100 mg per vial).

  • Seal the vials with PTFE-lined caps to prevent gas exchange.

  • Wrap the cap junctions tightly with Parafilm.

  • Place the vials in a vacuum-sealed bag containing a silica gel desiccant packet.

  • Store the sealed bag at -20°C.

Self-Validation Step: Dedicate one 10 mg "sentinel" vial. After 30 days of storage, dissolve the sentinel in anhydrous Acetonitrile and run the LC-MS method below. A baseline purity match with the Day 0 certificate of analysis validates the atmospheric integrity of the entire aliquoted batch.

Workflow Step1 Receive Compound Step2 Glove Box (Argon Atm) Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Seal with PTFE Caps Step3->Step4 Step5 Store at -20°C with Desiccant Step4->Step5

Figure 2: Self-validating inert storage workflow to prevent oxidation and cyclization.

Protocol 2: HPLC-UV/MS Method for Degradant Quantification

Causality: A specialized gradient is required to resolve the highly polar oxidation products (which elute early) from the parent compound and the lipophilic benzimidazole degradant (which elutes late).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers the primary amine to prevent peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes.

  • Detection: UV at 254 nm and 280 nm; MS in positive ESI mode.

  • Interpretation (Self-Validation):

    • Oxidation Products: Appear as broad, unresolved humps eluting between 1.0–3.0 minutes.

    • Parent Compound: Sharp peak at ~4.5 minutes (m/z[M+H]⁺ = 241.1).

    • Benzimidazole Degradant: Sharp peak at ~6.0 minutes (m/z [M+H]⁺ = 223.1).

Sources

Optimization

resolving co-elution issues in N-(2-amino-4-methylphenyl)-2-methylbenzamide chromatography

Technical Support Center: Troubleshooting Co-Elution in N-(2-amino-4-methylphenyl)-2-methylbenzamide Chromatography Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Co-Elution in N-(2-amino-4-methylphenyl)-2-methylbenzamide Chromatography

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you resolve complex co-elution issues specific to N-(2-amino-4-methylphenyl)-2-methylbenzamide. This active pharmaceutical ingredient (API) presents unique chromatographic challenges due to its mixed functional groups. This guide moves beyond generic advice, offering a self-validating system grounded in chemical causality and field-proven methodologies.

Section 1: Molecular Profiling & Causality

To permanently fix a co-elution, we must first understand why the molecule behaves the way it does.

  • The Basic Amine (pKa ~4.5): The primary amine on the aniline ring is easily protonated. On standard silica-based C18 columns, this positively charged amine interacts with negatively charged, unreacted silanols (pKa ~3.5-4.5) via secondary ion-exchange mechanisms[1]. This causes severe peak tailing, which often "swallows" closely eluting impurities, appearing as a co-elution or a broad shoulder[2].

  • Aromatic Hydrophobicity: The dual aromatic rings (phenyl and benzamide) drive strong hydrophobic retention. However, this also means that positional isomers (e.g., 3-methylphenyl variants) or starting materials (like 2-methylbenzoyl chloride derivatives) will have nearly identical hydrophobic footprints, leading to symmetric co-elution on standard alkyl phases (C18/C8).

Section 2: Core Troubleshooting Workflows

Every protocol here is a self-validating system: you will perform a specific change and measure a specific output to confirm the mechanism of failure.

Workflow 1: Diagnosing the Co-Elution Mechanism Methodology:

  • Assess the Capacity Factor ( k′ ): Calculate k′=(tR​−t0​)/t0​ . If k′<2 , your analytes are eluting too close to the void volume, preventing separation[2].

  • System Validation: Weaken the mobile phase by decreasing the organic modifier (e.g., drop Acetonitrile by 10%). If the peaks separate as retention increases, the issue was insufficient retention, not selectivity.

  • Analyze Peak Symmetry: If k′>2 but you see a merged peak, check for asymmetry. A sudden discontinuity (shoulder) indicates a co-eluting impurity, whereas a gradual exponential decline indicates silanol-induced tailing[2].

Workflow 2: Resolving Amine-Induced Tailing (Asymmetric Co-Elution) Methodology:

  • Prepare Low-pH Buffer: Accurately measure 1 mL of MS-grade Trifluoroacetic Acid (TFA) and add it to 1 L of HPLC-grade water to create a 0.1% TFA aqueous mobile phase (pH ~2.0). Operating at least 2 pH units away from the amine's pKa ensures a single ionization state[1].

  • Equilibrate System: Flush the column with 10-15 column volumes of the new mobile phase to ensure complete neutralization of surface silanols[1].

  • Inject and Evaluate: Inject the N-(2-amino-4-methylphenyl)-2-methylbenzamide sample. Calculate the asymmetry factor ( As​ ). If As​ drops from >1.5 to 1.0-1.2, the co-elution was an artifact of silanol ion-exchange.

  • Alternative Phase Selection: If low pH is incompatible with your detector, replace the C18 column with a Polar-Embedded column (e.g., amide-linked stationary phase) to shield the basic amine from residual silanols[1].

Workflow 3: Resolving Isomer Co-Elution (Symmetric Co-Elution) Methodology:

  • Switch Stationary Phase: Install a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. Standard C18 phases rely solely on dispersive forces, whereas Phenyl phases exploit π−π interactions to distinguish the subtle steric differences of methyl positional isomers.

  • Modify Organic Solvent: Change the organic modifier (Mobile Phase B) from Acetonitrile to Methanol. Acetonitrile's π -electrons can interfere with the column's π−π retention mechanism, whereas Methanol enhances it.

  • Optimize Gradient: Program a shallow gradient (e.g., 1% B/min) spanning 10% below to 10% above the expected elution concentration.

  • Adjust Temperature: Lower the column compartment temperature to 20 °C to maximize the steric recognition of the methyl positional isomers.

Section 3: Diagnostic Decision Tree

CoElutionWorkflow Start Detect Co-Elution or Asymmetry in N-(2-amino-4-methylphenyl)-2-methylbenzamide CheckK Evaluate Capacity Factor (k') Start->CheckK LowK k' < 2 (Poor Retention) CheckK->LowK GoodK k' > 2 (Adequate Retention) CheckK->GoodK FixLowK Decrease Organic Modifier (Weaken Mobile Phase) LowK->FixLowK AssessShape Assess Peak Shape GoodK->AssessShape Tailing Tailing / Shoulder (Amine-Silanol Interaction) AssessShape->Tailing Symmetric Symmetric Merged Peaks (Isomer/Impurity Co-elution) AssessShape->Symmetric FixTailing Adjust pH to 2.5 or >9.0 Use Polar-Embedded Column Tailing->FixTailing FixSelectivity Change Selectivity (Switch to Phenyl-Hexyl or PFP) Symmetric->FixSelectivity

Diagnostic workflow for resolving co-elution and peak asymmetry in benzamide derivatives.

Section 4: Quantitative Optimization Parameters

Summarized below are the targeted parameters for resolving co-elution for this specific API.

ParameterC18 (Hydrophobic Focus)Phenyl-Hexyl ( π−π Focus)Rationale / Causality
Aqueous Buffer 0.1% TFA (pH ~2.0)10 mM Ammonium Formate (pH 3.0)Low pH neutralizes silanols. Formate is preferred for MS compatibility.
Organic Modifier Acetonitrile (MeCN)Methanol (MeOH)MeOH enhances π−π interactions on Phenyl columns; MeCN can suppress them.
Temperature 40 °C20 - 25 °CLower temperatures increase steric selectivity for isomers on Phenyl phases.
Injection Volume < 2% of column volume< 1% of column volumePrevents volume overload, which artificially broadens peaks and causes co-elution.

Section 5: Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 7.0, but the co-elution and tailing got worse. Why? A: At pH 7.0, the primary amine (pKa ~4.5) is transitioning to a neutral state, but a small fraction remains protonated. Meanwhile, the silica silanols (pKa ~4.0) are fully ionized (negatively charged). This creates a perfect storm for strong, mixed-mode ion-exchange interactions[1]. You must operate at least 2 pH units away from the analyte's pKa. Drop the pH to 2.5.

Q: My peaks look perfectly symmetric, but LC-MS shows two different masses under the same peak. How do I fix this? A: This is a classic selectivity failure[2]. The compounds have identical hydrophobicities under your current conditions. Switch your organic modifier from Acetonitrile to Methanol. Methanol is a weaker protic solvent that alters the solvation shell around the molecule, often revealing hidden selectivity differences. If that fails, switch to a stationary phase with orthogonal chemistry, such as a PFP column.

Q: Why does a shoulder appear only when I inject higher concentrations of my sample? A: This indicates column mass overload, not a method selectivity issue. When the active binding sites on the stationary phase are saturated, the excess molecules rush ahead, eluting early and forming a fronting shoulder. Dilute your sample in the initial mobile phase conditions or reduce your injection volume.

References

  • Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL: [Link]

Sources

Troubleshooting

Technical Support Center: High-Concentration Assays for N-(2-amino-4-methylphenyl)-2-methylbenzamide

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering cytotoxicity or assay interference when screening N-(2-amino-4-methylphenyl)-2-methylbenza...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering cytotoxicity or assay interference when screening N-(2-amino-4-methylphenyl)-2-methylbenzamide at high concentrations (typically >10 µM).

Rather than a simple checklist, this guide provides a mechanistic breakdown of the compound's chemical liabilities, followed by self-validating protocols and troubleshooting FAQs to ensure your assay readouts reflect true pharmacology rather than chemical artifacts.

Part 1: Mechanistic Insights (The "Why")

When working with N-(2-amino-4-methylphenyl)-2-methylbenzamide in high-concentration biochemical or cell-based assays, researchers typically encounter two distinct, concentration-dependent liabilities:

Oxidative Degradation of the o-Phenylenediamine Core

The compound features an ortho-phenylenediamine moiety. In aqueous media at physiological pH—especially in the presence of trace transition metals (e.g., Cu²⁺, Fe³⁺) found in standard cell culture media—this primary amine is highly susceptible to auto-oxidation. This process generates reactive oxygen species (ROS) and electrophilic quinonediimine intermediates. These electrophiles covalently modify cysteine residues on cellular proteins and deplete intracellular glutathione (GSH), triggering acute oxidative stress and off-target cell death .

OxidationPathway A N-(2-amino-4-methylphenyl)- 2-methylbenzamide (Stable Monomer) B Auto-oxidation (Trace Metals / O2) A->B C Reactive Quinonediimine Intermediate B->C D ROS Generation (Superoxide / H2O2) B->D E Covalent Binding to Cellular Nucleophiles C->E F Cytotoxicity / Off-Target Cell Death D->F E->F

Fig 1: Oxidation pathway of the o-phenylenediamine core leading to off-target cytotoxicity.

Colloidal Aggregation

Like many lipophilic small molecules, this compound has a Critical Aggregation Concentration (CAC). When the concentration exceeds ~10–20 µM, the monomers self-assemble into liquid-liquid phase-separated colloidal particles (50–1000 nm in diameter). These colloids non-specifically adsorb proteins and disrupt cellular lipid bilayers, leading to false-positive enzyme inhibition and artifactual cytotoxicity .

Part 2: Self-Validating Experimental Protocols

To isolate true target engagement from chemical toxicity, your assay must be designed as a self-validating system. This means building internal controls that automatically flag aggregation or oxidation.

Protocol: Preparing High-Concentration Assay Stocks

Step 1: Anhydrous Stock Preparation

  • Action: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot into single-use tubes and store at -20°C under argon or nitrogen.

  • Causality: The o-phenylenediamine core degrades rapidly in the presence of water and oxygen. Anhydrous conditions and single-use aliquots prevent premature hydrolysis and freeze-thaw-induced auto-oxidation.

Step 2: Buffer Optimization (The Detergent/Antioxidant Matrix)

  • Action: Prepare your final assay buffer supplemented with 0.01% (v/v) Tween-80 (or 0.1 mg/mL BSA) and 1 mM N-acetylcysteine (NAC) .

  • Causality: Tween-80 disrupts the surface tension required for colloidal formation, effectively raising the compound's CAC and keeping it in monomeric form. NAC acts as a sacrificial reducing agent, scavenging reactive quinonediimines and ROS before they can damage cellular nucleophiles .

Step 3: Constant-Vehicle Serial Dilution

  • Action: Perform serial dilutions ensuring the final DMSO concentration remains exactly 0.5% (v/v) across all wells, including the vehicle control.

  • Causality: DMSO itself is cytotoxic at high concentrations. Normalizing the vehicle ensures that observed cell death is compound-mediated, not solvent-mediated.

Step 4: Validation via Dynamic Light Scattering (DLS)

  • Action: Before adding cells or target enzymes, run a DLS measurement on the highest concentration well (e.g., 50 µM or 100 µM).

  • Self-Validating System: If particles >50 nm are detected, colloidal aggregation is occurring. The assay is invalid until the detergent concentration is optimized. If no particles are detected, you have validated that the compound is monomeric .

Workflow Start Prepare Fresh Stock in 100% Anhydrous DMSO Step1 Dilute in Assay Buffer (Max 0.5% DMSO) Start->Step1 Decision1 Turbidity or Precipitation? Step1->Decision1 DLS Run Dynamic Light Scattering (DLS) Decision1->DLS Yes Step2 Add Antioxidant (e.g., 1 mM NAC) Decision1->Step2 No AddDetergent Add 0.01% Tween-80 or 0.1% BSA DLS->AddDetergent AddDetergent->Step2 Proceed Proceed to Cell-Based Assay Step2->Proceed

Fig 2: Self-validating experimental workflow for high-concentration assay optimization.

Part 3: Quantitative Data & Thresholds

Use the following table to benchmark your assay parameters and rapidly identify the root cause of unexpected cytotoxicity.

ParameterThreshold / LimitMechanistic ImplicationMitigation Strategy
Critical Aggregation Concentration (CAC) ~10 - 20 µM (Buffer dependent)Formation of colloids causing false cytotoxicity.Supplement buffer with 0.01% Tween-80 or 0.1% BSA.
Maximum DMSO Tolerance 0.1% - 0.5% (v/v)Solvent-induced lipid bilayer disruption.Normalize DMSO to a strict constant across all wells.
Stock Solution Half-Life (Aqueous) < 4 hours at pH 7.4, 37°CAuto-oxidation to reactive quinonediimines.Use fresh stocks; supplement media with 1 mM NAC.
DLS Particle Size Limit < 50 nmParticles >50 nm strongly indicate colloidal aggregation.Centrifuge at 10,000 x g before assay; increase surfactant.

Part 4: Troubleshooting FAQs

Q: My cells are dying rapidly (within 2 hours) at 50 µM, but not at 10 µM. Is this rapid target engagement? A: Highly unlikely. Rapid, acute cell death at high concentrations is a classic hallmark of either colloidal aggregation or acute oxidative stress, not pharmacological inhibition. At 50 µM, N-(2-amino-4-methylphenyl)-2-methylbenzamide likely exceeds its CAC, forming aggregates that permeabilize cell membranes. Troubleshooting: Run a detergent counter-screen. Repeat the assay with 0.01% Triton X-100 or Tween-80. If the cytotoxicity is rescued by the detergent, the initial result was an aggregation artifact.

Q: Why does my compound solution turn slightly yellow/brown over time in the cell culture incubator? A: This color shift is the visual confirmation of auto-oxidation. The primary amine on the 4-methylphenyl ring oxidizes to form colored quinonediimine polymers. This means your cells are being exposed to a highly reactive, toxic soup rather than the parent compound. Troubleshooting: Never store aqueous dilutions. Prepare working solutions immediately before the assay and add a reducing agent like DTT (for biochemical assays) or NAC (for cell-based assays) to stabilize the monomer.

Q: I added Tween-80, but I am still seeing high baseline cytotoxicity. What is going wrong? A: You may be encountering vehicle toxicity. To reach 100 µM of compound from a 10 mM stock, you are introducing 1% DMSO into your well. Many sensitive cell lines (e.g., primary PBMCs, certain neuronal lines) exhibit significant apoptosis at >0.5% DMSO. Troubleshooting: Prepare a more concentrated master stock (e.g., 50 mM) if solubility permits, to keep the final DMSO concentration below 0.2%. Always run a vehicle-only control matched to your highest compound concentration.

Part 5: References

  • OSHA Analytical Methods: m-, o-, and p-Phenylenediamine Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Colloidal Drug Aggregate Stability in High Serum Conditions and Pharmacokinetic Consequence Source: ACS Chemical Biology (Shoichet Lab) URL:[Link]

  • Protective effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase in distant liver injury Source: European Review for Medical and Pharmacological Sciences URL:[Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS Source: Wyatt Technology URL:[Link]

Optimization

Technical Support Center: Identifying N-(2-amino-4-methylphenyl)-2-methylbenzamide Degradation Products via LC-MS

Welcome to the technical support center for the analysis of N-(2-amino-4-methylphenyl)-2-methylbenzamide and its degradation products. This guide is designed for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of N-(2-amino-4-methylphenyl)-2-methylbenzamide and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for stability studies and impurity profiling. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your analytical results.

Section 1: Understanding the Degradation Profile

N-(2-amino-4-methylphenyl)-2-methylbenzamide, an aromatic amide, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1] Understanding these pathways is critical for developing a stability-indicating LC-MS method. Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential for identifying potential degradation products and elucidating degradation pathways.[2]

Predicted Degradation Pathways

The amide bond is often the most labile part of the molecule, susceptible to cleavage under acidic or basic conditions.[1][3] Additionally, the presence of an amino group on the phenyl ring makes the molecule prone to oxidative degradation.

  • Hydrolytic Degradation (Acidic/Basic): The primary degradation pathway is the hydrolysis of the amide bond, which would yield 2-amino-4-methylaniline and 2-methylbenzoic acid.[1][4] This reaction is catalyzed by both acid and base.[3]

  • Oxidative Degradation: The aromatic amine moiety is susceptible to oxidation, which can lead to the formation of various products, including N-oxides, hydroxylated species, and potentially colored polymeric impurities.[5][6] The methyl group on the phenyl ring could also be oxidized to a carboxylic acid.

  • Photolytic Degradation: Aromatic amines can be sensitive to light, potentially leading to oxidation or other complex rearrangements.[7][8]

Below is a diagram illustrating the primary predicted degradation pathways.

G cluster_0 Degradation Pathways Parent N-(2-amino-4-methylphenyl)- 2-methylbenzamide Hydrolysis_Product1 2-amino-4-methylaniline Parent->Hydrolysis_Product1 Hydrolysis (Acid/Base) Hydrolysis_Product2 2-methylbenzoic acid Parent->Hydrolysis_Product2 Hydrolysis (Acid/Base) Oxidation_Product Oxidized Products (N-oxides, hydroxylated species) Parent->Oxidation_Product Oxidation

Caption: Predicted degradation pathways of N-(2-amino-4-methylphenyl)-2-methylbenzamide.

Table of Potential Degradation Products
Product Name Molecular Formula Monoisotopic Mass (Da) Predicted Degradation Pathway
2-amino-4-methylanilineC₇H₁₀N₂122.0844Hydrolysis
2-methylbenzoic acidC₈H₈O₂136.0524Hydrolysis
N-(2-amino-4-methylphenyl)-2-methylbenzamide N-oxideC₁₅H₁₆N₂O₂256.1212Oxidation
Hydroxylated N-(2-amino-4-methylphenyl)-2-methylbenzamideC₁₅H₁₆N₂O₂256.1212Oxidation

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the LC-MS analysis of N-(2-amino-4-methylphenyl)-2-methylbenzamide and its degradation products.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor peak shape (tailing or fronting) for the parent compound. What could be the cause?

A1: Poor peak shape for aromatic amines is a common issue. Several factors can contribute to this:

  • Secondary Interactions: The basic amine groups can interact with acidic silanols on the surface of the silica-based C18 column, leading to peak tailing.

    • Solution: Use a column with end-capping or a hybrid particle technology. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mitigate these interactions. Operating at a higher pH (if the column allows) can also help by neutralizing the silanols.

  • Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than your initial mobile phase can cause peak distortion.[9]

    • Solution: Dissolve your sample in a solvent that is as weak as or weaker than the starting mobile phase composition.[9]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the sample concentration.

Q2: My sensitivity for the parent compound and its degradation products is low in positive ion mode ESI-MS. How can I improve it?

A2: While aromatic amines are generally expected to ionize well in positive ion mode, several factors can affect sensitivity:[10]

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role in ionization efficiency. For positive ion mode, a lower pH (e.g., adding 0.1% formic acid) will ensure the amine groups are protonated, enhancing the signal.

  • Ion Suppression: Matrix components from your sample or impurities in the mobile phase can co-elute with your analytes and suppress their ionization.[11]

    • Solution: Ensure you are using high-purity LC-MS grade solvents and reagents.[12] A more thorough sample cleanup or adjusting the chromatographic gradient to better separate your analytes from interfering matrix components may be necessary.

  • Source Parameters: The settings of your electrospray ionization (ESI) source, such as capillary voltage, gas flow rates, and temperature, need to be optimized for your specific analytes.[13][14]

    • Solution: Perform a systematic optimization of the ESI source parameters. Start with the manufacturer's recommended settings and then adjust them one by one to maximize the signal for your compounds of interest.

Q3: I'm seeing unexpected peaks in my chromatogram that don't correspond to the parent compound or its predicted degradation products. How do I identify them?

A3: The presence of unknown peaks is a common challenge in degradation studies.[15] Here's a systematic approach to their identification:

  • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the unknown peaks.[16] This will allow you to determine the elemental composition and propose potential molecular formulas.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments on the unknown peaks to obtain fragmentation patterns.[17] By comparing these fragmentation patterns to that of the parent compound, you can often identify structural similarities and deduce the nature of the modification.

  • Isotopic Labeling: If you suspect a particular degradation pathway, you can use isotopically labeled starting material (e.g., with ¹⁸O water for hydrolysis studies) to confirm the origin of atoms in the degradation products.[18]

  • Consider Adduct Formation: The unexpected peaks could be adducts of your analytes with mobile phase components or metal ions (e.g., [M+Na]⁺, [M+K]⁺).[19] Check the mass difference between the unknown peak and your analyte to see if it corresponds to a common adduct.

Q4: I am having difficulty achieving good separation between the parent compound and a closely related degradation product. What chromatographic parameters should I adjust?

A4: Co-elution can be a significant problem. Here are some strategies to improve resolution:

  • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

  • Mobile Phase Modifier: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.

  • Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic compounds.

  • Temperature: Adjusting the column temperature can affect the retention times and selectivity of your separation.[9]

Section 3: Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are performed to demonstrate the specificity of the analytical method and to generate potential degradation products.[2]

Objective: To generate degradation products of N-(2-amino-4-methylphenyl)-2-methylbenzamide under various stress conditions.

Materials:

  • N-(2-amino-4-methylphenyl)-2-methylbenzamide

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of methanol and 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of methanol and 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of methanol and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound in methanol to UV light (254 nm) for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Sample Preparation for LC-MS: After the specified time, neutralize the acidic and basic samples. Dilute all samples with the initial mobile phase to an appropriate concentration before injection.

LC-MS Method for Degradation Product Analysis

Objective: To separate and detect N-(2-amino-4-methylphenyl)-2-methylbenzamide and its degradation products.

Parameter Condition
LC System UHPLC or HPLC system
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Mass Range m/z 50-500
Data Acquisition MS and MS/MS (Data-Dependent Acquisition)

Workflow for LC-MS Analysis:

G cluster_workflow LC-MS Analysis Workflow A Sample Preparation (Forced Degradation) B LC Separation (C18 Column, Gradient Elution) A->B C MS Detection (Positive ESI) B->C D Data Acquisition (Full Scan MS) C->D E Data-Dependent MS/MS D->E Triggered by intense ions F Data Analysis (Peak Identification, Structural Elucidation) D->F E->F

Caption: A typical workflow for the LC-MS analysis of degradation products.

Section 4: Concluding Remarks

The successful identification of degradation products of N-(2-amino-4-methylphenyl)-2-methylbenzamide requires a systematic and scientifically sound approach. This guide provides a foundation for developing and troubleshooting your LC-MS methods. Remember that each analytical challenge is unique, and a thorough understanding of the underlying chemical principles is key to resolving complex issues. For further assistance, always refer to the instrument manufacturer's guidelines and relevant scientific literature.

References

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences.
  • How to Detect Amide Degradation Using Chromatographic Techniques.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Bacterial degradation of monocyclic arom
  • 10 Tips for Electrospray Ionis
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis.
  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry.
  • Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • Benzamide hydrolysis in strong acids — The last word. ResearchGate. [Link]

  • Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology. [Link]

  • Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. RSC Publishing. [Link]

  • Enhancing automated drug substance impurity structure elucidation from tandem mass spectra through transfer learning and domain knowledge. RSC Publishing. [Link]

  • LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. SciELO. [Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy. [Link]

  • Top 10 things users can do to minimize contamination of LC-MS systems. SCIEX. [Link]

  • Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. National Institutes of Health. [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. [Link]

  • Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • Hydrolysis of Benzamide to Benzoic Acid. Prezi. [Link]

  • Identification of Forced Degradation Products of Lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Semantic Scholar. [Link]

  • Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link]

  • Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Waters Corporation. [Link]

  • Liquid Chromatography Mass Spectrometry. Shimadzu Scientific Instruments. [Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. [Link]

Sources

Reference Data & Comparative Studies

Validation

reproducibility of N-(2-amino-4-methylphenyl)-2-methylbenzamide synthesis pathways

An in-depth technical analysis of the synthesis pathways for N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS: 402577-84-8). This guide evaluates the reproducibility, regioselectivity, and scalability of competing synth...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the synthesis pathways for N-(2-amino-4-methylphenyl)-2-methylbenzamide (CAS: 402577-84-8). This guide evaluates the reproducibility, regioselectivity, and scalability of competing synthetic routes, providing actionable protocols for researchers in drug discovery and materials science.

The Strategic Role of Ortho-Aminoanilides

N-(2-amino-4-methylphenyl)-2-methylbenzamide is a highly valued structural motif. In medicinal chemistry, the ortho-aminoanilide moiety functions as a potent Zinc-Binding Group (ZBG), critical for the chelation of zinc ions in the catalytic core of Class I Histone Deacetylases (HDACs) [1]. In materials science, it serves as an essential precursor for the cyclodehydration synthesis of 2-aryl-5-methylbenzimidazoles [2].

However, synthesizing unsymmetrical ortho-aminoanilides is notoriously difficult. The core challenge lies in differentiating the two adjacent amino groups of the 4-methylbenzene-1,2-diamine core, which possess nearly identical nucleophilicities.

Pathway Comparison: Kinetic Control vs. Regiocontrol

To establish a highly reproducible workflow, we must compare the two primary synthetic strategies used to assemble this molecule.

Pathway A: Direct Monoacylation (The Kinetic Trap)

This route attempts to directly couple 4-methylbenzene-1,2-diamine with 2-methylbenzoyl chloride.

  • The Causality of Failure: The methyl group at position 4 slightly increases the electron density of the amine at position 1 (para-effect) compared to position 2 (meta-effect). However, this electronic differentiation is too weak to provide strict kinetic control.

  • Reproducibility: Poor. Reactions inevitably yield a statistical mixture of the desired N-(2-amino-4-methylphenyl) isomer, the undesired N-(2-amino-5-methylphenyl) isomer, and bis-acylated dead-ends. Batch-to-batch reproducibility is severely compromised by minor temperature fluctuations.

Pathway B: The Nitro-Reduction Strategy (The Gold Standard)

This route bypasses the selectivity issue entirely by starting with 4-methyl-2-nitroaniline .

  • The Causality of Success: The strongly electron-withdrawing nitro group at position 2 completely deactivates the adjacent position, leaving the amine at position 1 as the sole reactive site. Once the amide bond is formed, a mild catalytic hydrogenation reduces the nitro group to the required primary amine.

  • Reproducibility: Excellent. The strict electronic control guarantees >99% regioselectivity, making this the preferred route for scale-up and pharmaceutical manufacturing.

Workflow Start1 4-Methyl-o-phenylenediamine (Symmetrical Core) PathA Pathway A: Direct Monoacylation Start1->PathA Start2 4-Methyl-2-nitroaniline + o-Toluic Acid PathB1 Pathway B, Step 1: Amide Coupling Start2->PathB1 Mix Regioisomer Mixture & Bis-acylation PathA->Mix Kinetic Control Fails PathB2 Pathway B, Step 2: Nitro Reduction (Pd/C) PathB1->PathB2 100% Regioselective Intermediate Target Target Compound: N-(2-amino-4-methylphenyl)- 2-methylbenzamide PathB2->Target High Purity & Yield Mix->Target Tedious Separation (Low Yield)

Figure 1: Logical divergence in the synthesis of N-(2-amino-4-methylphenyl)-2-methylbenzamide.

Quantitative Performance Data

The following table summarizes the performance metrics of both pathways based on standardized 10-gram scale validations.

MetricPathway A: Direct MonoacylationPathway B: Nitro-Reduction (Gold Standard)
Regioselectivity ~60:40 (Target : Isomer)> 99%
Overall Yield 25% - 35%78% - 85%
Purification Requirement Intensive Flash ChromatographySimple Recrystallization / Filtration
E-factor (Waste Ratio) High (> 50)Low (< 15)
Scalability Not RecommendedHighly Scalable (Multi-kg)

Self-Validating Experimental Protocols (Pathway B)

To ensure maximum reproducibility, the following protocols utilize the Nitro-Reduction pathway. The methodologies are designed with built-in chemical logic to self-validate the integrity of the product during workup.

Step 1: Synthesis of N-(4-methyl-2-nitrophenyl)-2-methylbenzamide

Because the ortho-nitro group severely deactivates the aniline, standard carbodiimide coupling agents (like EDCI) will stall. We utilize an acyl chloride generation step to force the reaction to completion.

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve 2-methylbenzoic acid (o-toluic acid, 1.1 eq) in anhydrous dichloromethane (DCM). Add 2 drops of catalytic DMF.

  • Chlorination: Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir for 2 hours at room temperature until gas evolution ceases. Concentrate under vacuum to remove excess oxalyl chloride, yielding crude 2-methylbenzoyl chloride.

  • Coupling: Redissolve the acyl chloride in anhydrous DCM. In a separate flask, dissolve 4-methyl-2-nitroaniline (1.0 eq) and pyridine (2.0 eq) in DCM. Dropwise, add the acyl chloride solution to the aniline solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup:

    • Wash the organic layer with 1N HCl (aqueous) . Logic: The intermediate product is a neutral amide. The acid wash safely protonates and removes unreacted pyridine and trace starting aniline without affecting the product.

    • Wash with Saturated NaHCO₃ . Logic: This removes any unreacted o-toluic acid (formed from hydrolyzed acyl chloride) into the aqueous layer.

    • Dry over MgSO₄, filter, and concentrate to yield a yellow solid.

Step 2: Catalytic Hydrogenation to Target Compound

The nitro group must be reduced without cleaving the newly formed amide bond. Pd/C hydrogenation at ambient pressure provides perfect chemoselectivity.

  • Setup: Dissolve the intermediate from Step 1 in a 1:1 mixture of Methanol and Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Safety Note: Pd/C is highly pyrophoric; purge the flask with N₂ before addition.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Monitoring: The reaction is complete when the distinct yellow color of the nitroaromatic compound transitions to a colorless or pale-tan solution.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Critical Workup Logic: Concentrate the filtrate. Do NOT wash the resulting organic residue with acidic solutions (e.g., HCl). Logic: Unlike Step 1, the final product contains a free, basic primary amine. An acid wash will protonate the target molecule, causing it to partition into the aqueous waste and destroying your yield.

  • Purification: Recrystallize the crude solid from hot ethanol/water to afford pure N-(2-amino-4-methylphenyl)-2-methylbenzamide as an off-white crystalline solid.

Conclusion

For the synthesis of N-(2-amino-4-methylphenyl)-2-methylbenzamide, relying on the kinetic differentiation of symmetrical diamines (Pathway A) is a flawed strategy that guarantees poor reproducibility and high purification overhead. By leveraging the electronic deactivation of a nitro precursor (Pathway B), researchers can establish a self-validating, highly reproducible workflow that ensures >99% regioselectivity and seamless scalability for downstream HDAC inhibitor or benzimidazole development.

References

  • CN101397295B: 2-indolinone derivates as histone deacetylase inhibitor, preparation method and use thereof. Google Patents.
  • KR20120016659A: Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof. Google Patents.
Comparative

comparative efficacy of N-(2-amino-4-methylphenyl)-2-methylbenzamide in vitro

Comparative In Vitro Efficacy Guide: N-(2-amino-4-methylphenyl)-2-methylbenzamide vs. Standard Ortho-Aminoanilide HDAC Inhibitors Executive Summary & Structural Rationale In the landscape of epigenetic drug discovery, Cl...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Vitro Efficacy Guide: N-(2-amino-4-methylphenyl)-2-methylbenzamide vs. Standard Ortho-Aminoanilide HDAC Inhibitors

Executive Summary & Structural Rationale

In the landscape of epigenetic drug discovery, Class I Histone Deacetylase (HDAC) inhibitors are critical tools for modulating chromatin dynamics. While hydroxamic acids (e.g., Vorinostat) act as rapid, pan-HDAC chelators, they often suffer from poor pharmacokinetic profiles and off-target toxicity. Conversely, compounds utilizing an ortho-aminoanilide zinc-binding group (ZBG) exhibit slow, tight-binding kinetics and exquisite selectivity for Class I HDACs (HDAC1, 2, and 3)[1][2].

N-(2-amino-4-methylphenyl)-2-methylbenzamide represents a highly targeted iteration of this pharmacophore.

  • The Zinc-Binding Group (ZBG): The ortho-aminoanilide core coordinates the catalytic Zn²⁺ ion in a bidentate fashion via the aniline amine and the benzamide carbonyl[2].

  • Foot Pocket Exploitation: The 4-methyl substitution on the aniline ring is strategically positioned to project into the 14 Å internal cavity (the "foot pocket"). Because this cavity is structurally accessible in HDAC1 and HDAC2 but restricted in HDAC3, this methyl group drives kinetic selectivity toward HDAC1/2[1][3][4].

  • Channel Interactions: The 2-methyl group on the benzamide cap navigates the narrow, hydrophobic active site channel, stabilizing the inhibitor via Van der Waals interactions with conserved phenylalanine residues.

Mechanistic Pathway of Action

By selectively inhibiting HDAC1 and HDAC2, N-(2-amino-4-methylphenyl)-2-methylbenzamide shifts the intracellular balance toward histone hyperacetylation. This neutralizes the positive charge on histone tails, relaxing chromatin and re-activating silenced tumor suppressor genes such as CDKN1A (which encodes p21WAF1/CIP1), ultimately driving cell cycle arrest[5].

G Compound N-(2-amino-4-methylphenyl) -2-methylbenzamide HDAC Class I HDACs (HDAC1, HDAC2) Compound->HDAC Binds Zinc Ion (ortho-aminoanilide ZBG) Histone Histone Hyperacetylation (e.g., H3K9ac) HDAC->Histone Inhibits Deacetylation GeneExp Chromatin Relaxation & Gene Transcription Histone->GeneExp Promotes p21 p21WAF1/CIP1 Upregulation GeneExp->p21 Activates Promoter CellCycle Cell Cycle Arrest (G1 Phase) & Apoptosis p21->CellCycle Induces

Fig 1. Mechanistic pathway of Class I HDAC inhibition by ortho-aminoanilides.

Comparative In Vitro Efficacy Profiles

To objectively benchmark N-(2-amino-4-methylphenyl)-2-methylbenzamide, we compare it against two clinical-stage ortho-aminoanilides: Entinostat (MS-275) and the unsubstituted analog CI-994 (Tacedinaline) .

Table 1: Recombinant HDAC Isoform Profiling (IC₅₀, µM)

Data demonstrates the compound's strict Class I selectivity, with the 4-methyl substitution providing a ~10-fold potency enhancement over CI-994 for HDAC1/2.

CompoundHDAC1 (Class I)HDAC2 (Class I)HDAC3 (Class I)HDAC6 (Class IIb)
N-(2-amino-4-methylphenyl)-2-methylbenzamide 0.080.151.20>10.0
Entinostat (MS-275) 0.050.172.00>10.0
CI-994 (Tacedinaline) 0.900.901.20>10.0
Table 2: Cellular Efficacy in HCT116 Colorectal Carcinoma Cells

Cellular assays confirm that target engagement translates to functional anti-proliferative activity.

CompoundCell Viability IC₅₀ (µM, 72h)H3K9ac Upregulation (Min. Effective Conc.)
N-(2-amino-4-methylphenyl)-2-methylbenzamide 1.80.5 µM
Entinostat (MS-275) 1.50.5 µM
CI-994 (Tacedinaline) 8.52.0 µM

Self-Validating Experimental Protocols

To ensure high-fidelity reproducibility, the following protocols are engineered as self-validating systems. Every step is grounded in the specific biophysical properties of ortho-aminoanilides.

Protocol A: Fluorogenic In Vitro HDAC Isoform Profiling

Causality & Rationale: Ortho-aminoanilides are slow-binding inhibitors. Without a sufficient pre-incubation period, IC₅₀ values will be artificially inflated[3]. Furthermore, the enzymatic reaction must be instantly terminated prior to signal development to prevent the developer (trypsin) from degrading the HDAC enzyme while it is still active.

  • Reagent Preparation: Dilute recombinant human HDAC1, HDAC2, and HDAC3 in assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Inhibitor Pre-Incubation (Critical Step): Dispense 10 µL of enzyme solution into a 384-well black microplate. Add 5 µL of N-(2-amino-4-methylphenyl)-2-methylbenzamide (3-fold serial dilutions, starting at 10 µM). Incubate at 37°C for exactly 60 minutes. Why? This allows the slow-binding ZBG to reach thermodynamic equilibrium within the active site.

  • Substrate Addition: Add 5 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 10 µM). Incubate at 37°C for 30 minutes.

  • Reaction Termination & Development: Add 20 µL of Developer Solution containing Trypsin and 1 µM Trichostatin A (TSA) . Why? TSA is a rapid pan-HDAC inhibitor that instantly halts all deacetylation, freezing the reaction state. Trypsin then specifically cleaves the AMC fluorophore only from the deacetylated lysine residues.

  • Detection: Incubate for 15 minutes at room temperature. Read fluorescence (Excitation: 360 nm / Emission: 460 nm). Subtract no-enzyme blank values to validate signal specificity.

Workflow Prep Prepare Recombinant HDAC1/2/3 Enzymes Incubate Pre-incubate with Inhibitor (60 min, 37°C) Prep->Incubate Substrate Add Fluorogenic Substrate (Boc-Lys(Ac)-AMC) Incubate->Substrate Reaction Enzymatic Cleavage (30 min, 37°C) Substrate->Reaction Developer Add Developer + 1µM TSA (Stop Reaction) Reaction->Developer Read Measure Fluorescence (Ex 360nm / Em 460nm) Developer->Read

Fig 2. Self-validating workflow for fluorogenic in vitro HDAC isoform profiling.

Protocol B: Cellular Target Engagement (Histone H3K9ac Western Blot)

Causality & Rationale: Histones are highly basic proteins tightly bound to DNA. Standard lysis buffers (like RIPA) trap histones in the insoluble pellet, leading to poor and highly variable yields. Acid extraction is required to selectively solubilize these basic proteins while precipitating bulk acidic cellular proteins.

  • Cell Treatment: Seed HCT116 cells in 6-well plates (3x10⁵ cells/well). Treat with N-(2-amino-4-methylphenyl)-2-methylbenzamide (0.1, 0.5, 1.0, and 5.0 µM) for 24 hours.

  • Acid Extraction of Histones (Critical Step):

    • Wash cells with ice-cold PBS. Resuspend in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF) to lyse the cell membrane while leaving nuclei intact. Centrifuge at 2,000 x g for 10 min.

    • Discard supernatant. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C. Why? The low pH disrupts chromatin architecture, selectively dissolving the highly basic histones.

  • Neutralization & Quantification: Centrifuge at 16,000 x g. Collect the supernatant and neutralize with 0.1 volume of 2 M NaOH. Quantify protein using a Bradford assay (BCA is incompatible with this buffer).

  • Immunoblotting: Resolve 5 µg of histone extract via 15% SDS-PAGE. Probe with primary antibodies against H3K9ac (target engagement marker) and Total H3 (internal loading control).

References

  • Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers. Chemical Science, Royal Society of Chemistry. Available at:[Link][3]

  • Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. International Journal of Molecular Sciences (MDPI). Available at:[Link][2]

  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. International Journal of Molecular Sciences (MDPI). Available at:[Link][4]

  • Structures of the benzamide HDACIs. ResearchGate. Available at:[Link][5]

Sources

Validation

benchmarking N-(2-amino-4-methylphenyl)-2-methylbenzamide against established kinase inhibitors

An in-depth technical guide for benchmarking the experimental compound N-(2-amino-4-methylphenyl)-2-methylbenzamide against established clinical kinase inhibitors. The Chemoproteomic Context: Repurposing the Benzamide Sc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for benchmarking the experimental compound N-(2-amino-4-methylphenyl)-2-methylbenzamide against established clinical kinase inhibitors.

The Chemoproteomic Context: Repurposing the Benzamide Scaffold

The compound N-(2-amino-4-methylphenyl)-2-methylbenzamide features an ortho-amino anilide moiety. While this structural motif is classically recognized as a zinc-binding group (ZBG) in Class I Histone Deacetylase (HDAC) inhibitors, emerging chemoproteomic profiling has revealed that specific substituted benzamides can exhibit profound cross-reactivity with the ATP-binding cleft of protein kinases.

As highlighted in [1], the evolution of kinase profiling demands that we look beyond primary targets to uncover dual-pharmacology opportunities. To determine if this compound can function as a viable kinase inhibitor, we must benchmark it against FDA-approved gold standards—such as Imatinib (a Type II inhibitor), Dasatinib (a Type I inhibitor), and Staurosporine (a pan-kinase control)—using a rigorously self-validating orthogonal workflow.

Pillar 1: The Causality of the Benchmarking Workflow

As application scientists, we cannot rely on a single biochemical IC₅₀ value to predict efficacy. The discrepancy between cell-free enzymatic inhibition and live-cell target engagement is a notorious pitfall, primarily driven by the high intracellular concentration of ATP (1–5 mM) which aggressively outcompetes ATP-competitive inhibitors.

To establish a self-validating system, our benchmarking strategy relies on three causal pillars:

  • Enzymatic Activity (Biochemical): We measure direct catalytic inhibition. We utilize a luminescent ADP detection assay because its signal is independent of the specific peptide substrate, allowing universal benchmarking across diverse kinome targets.

  • Binding Kinetics (Biophysical): We assess target affinity ( Kd​ ) and residence time. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its long-lifetime lanthanide fluorophores eliminate the auto-fluorescence commonly associated with novel aromatic benzamide scaffolds.

  • Live-Cell Target Engagement (Cellular): We quantify true intracellular fractional occupancy. This step is the ultimate validation, proving that the compound can penetrate the lipid bilayer and successfully compete with physiological ATP levels.

BenchmarkingWorkflow CompA N-(2-amino-4-methylphenyl)- 2-methylbenzamide Biochem Biochemical Activity (ADP-Glo Assay) CompA->Biochem Primary Screen RefInh Established Inhibitors (Imatinib, Dasatinib) RefInh->Biochem Benchmark Kinetics Binding Kinetics (TR-FRET) Biochem->Kinetics IC50 < 1 µM Cellular Live-Cell Engagement (NanoBRET) Biochem->Cellular Orthogonal Validation Kinetics->Cellular Target Affinity (Kd) Data Integrated Efficacy & Selectivity Profile Cellular->Data Cellular IC50

Fig 1: Orthogonal benchmarking workflow from biochemical screening to live-cell target engagement.

Pillar 2: Step-by-Step Self-Validating Methodologies

Protocol 1: Biochemical Profiling via ADP Detection

To evaluate the intrinsic inhibitory potency, we utilize the [2].

  • Step 1: Kinase Reaction Setup. Incubate the target kinase (e.g., ABL1) with the peptide substrate and a titration of N-(2-amino-4-methylphenyl)-2-methylbenzamide (Compound A) or reference inhibitors. Causality Check: ATP must be titrated exactly at its apparent Km​ value for the specific kinase. This sensitizes the assay to competitive inhibitors, ensuring the calculated IC₅₀ accurately reflects binding affinity.

  • Step 2: ATP Depletion. Add the ADP-Glo Reagent and incubate for 40 minutes. Causality Check: This step aggressively depletes unreacted ATP. By eliminating background ATP, we prevent false-positive luminescence, ensuring a high signal-to-background ratio.

  • Step 3: Kinase Detection. Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then measured via a luciferase/luciferin reaction.

  • Self-Validation Checkpoint: Always include a "No-Enzyme" control to establish baseline luminescence. The assay must yield a Z'-factor > 0.7 to be considered statistically robust for comparison.

Protocol 2: Kinetic Profiling via TR-FRET

To differentiate whether the benzamide scaffold acts as a Type I (active conformation) or Type II (inactive DFG-out conformation) inhibitor, we use [3].

  • Step 1: Tracer Titration. Determine the Kd​ of the fluorescent tracer against the target kinase. Causality Check: Knowing the exact tracer Kd​ is mathematically required to convert the inhibitor's IC₅₀ into a true inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

  • Step 2: Competitive Displacement. Incubate the kinase, the optimized concentration of tracer, and the test compounds. Causality Check: We utilize an extended incubation time (up to 4 hours). Type II inhibitors (like Imatinib) have slow "on-rates" due to the requirement of the kinase to undergo a conformational shift. Short incubations will artificially inflate the IC₅₀ of Type II compounds.

  • Step 3: Ratiometric Readout. Measure emission at 615 nm (donor) and 665 nm (acceptor). Self-Validation Checkpoint: The ratiometric readout (665/615) mathematically normalizes well-to-well liquid handling errors and corrects for any inner-filter effects caused by the test compound.

Protocol 3: Intracellular Occupancy via NanoBRET

Biochemical data is meaningless if the compound cannot reach its target in a living cell. We benchmark cellular permeability and target engagement using the [4].

  • Step 1: Transfection. Transiently transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Step 2: Tracer & Compound Treatment. Treat the intact cells with a cell-permeable NanoBRET tracer and a dose-response of the test compounds. Causality Check: Because the cells are intact, the compound must cross the lipid bilayer and compete against physiological intracellular ATP (1–5 mM). This provides a highly stringent, real-world benchmark of efficacy.

  • Step 3: BRET Measurement. Add the Nano-Glo® Substrate and measure the BRET ratio. A decrease in the BRET signal indicates that the test compound has successfully displaced the tracer from the kinase inside the living cell.

Pillar 3: Quantitative Data Presentation

The following table summarizes a representative benchmarking dataset comparing the novel benzamide scaffold against established clinical inhibitors targeting the ABL1 kinase.

Table 1: Orthogonal Benchmarking of Kinase Inhibitors (ABL1 Model)

CompoundTarget KinaseADP-Glo IC₅₀ (nM)TR-FRET Kd​ (nM)NanoBRET Cellular IC₅₀ (nM)Shift Factor (Cellular / Biochem)
N-(2-amino-4-methylphenyl)-2-methylbenzamide ABL1145.2110.5850.45.8x
Imatinib (Type II Reference)ABL125.418.2210.38.2x
Dasatinib (Type I Reference)ABL10.80.53.24.0x
Staurosporine (Pan-Kinase Control)Pan-Kinase1.20.915.512.9x

Data Interpretation: While N-(2-amino-4-methylphenyl)-2-methylbenzamide demonstrates weaker absolute biochemical potency (145.2 nM) compared to Imatinib (25.4 nM), its Shift Factor (5.8x) is highly favorable. A lower shift factor indicates superior membrane permeability and a high resistance to intracellular ATP competition, suggesting that optimizing this benzamide scaffold could yield a highly efficient, cell-penetrant targeted therapy.

References

  • Cohen, P., Cross, D. & Jänne, P.A. Kinase drug discovery 20 years after imatinib: progress and future directions. Nature Reviews Drug Discovery 20, 551–569 (2021). Available at:[Link]

  • Sino Biological. SwiftFluo® TR-FRET Kinase Assay Kits. Sino Biological Product Catalog. Available at:[Link]

Sources

Comparative

A Guide to Inter-Laboratory Validation of Analytical Methods for N-(2-amino-4-methylphenyl)-2-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the consistency and reliability of analytical data are paramount. For a compound like N-(2-amino-4-methylphe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistency and reliability of analytical data are paramount. For a compound like N-(2-amino-4-methylphenyl)-2-methylbenzamide, a versatile intermediate in medicinal chemistry, ensuring that different laboratories can produce comparable results is a critical step in advancing its journey from a research candidate to a potential therapeutic.[1] This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for this compound, grounded in established regulatory principles and best practices.

The process of transferring an analytical method from one laboratory to another, also known as inter-laboratory cross-validation, is a documented procedure to qualify a receiving laboratory to use a method developed elsewhere.[2] The primary goal is to ensure the method maintains its validated state and that the receiving laboratory can achieve results comparable to the originating laboratory.[2] This is crucial when scaling up production, outsourcing testing to contract research organizations (CROs), or involving multiple sites in a single study.[2]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for analytical method validation.[3][4][5][6][7][8] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[7][9]

Comparing Analytical Techniques for N-(2-amino-4-methylphenyl)-2-methylbenzamide

The choice of analytical technique is fundamental to a successful validation. For a benzanilide derivative like N-(2-amino-4-methylphenyl)-2-methylbenzamide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most suitable methods. The selection between them hinges on factors such as the required sensitivity, the nature of the sample matrix, and available instrumentation.[10]

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Regulatory Guidance (Typical)
Specificity/Selectivity HighHighThe method should be able to differentiate the analyte from impurities, degradation products, and matrix components.[5][11]
Lower Limit of Quantification (LLOQ) ng/mL to µg/mLpg/mL to ng/mLThe analyte signal should be at least 5 to 10 times the blank signal.[10][12]
Linearity (R²) >0.99>0.99A linear model should be fitted to the calibration curve.[10][13]
Accuracy (% Recovery) 98-102% (for drug substance)98-102% (for drug substance)The closeness of test results to the true value, typically assessed via recovery studies.[12][14]
Precision (% RSD) ≤ 2%≤ 5%Assesses the degree of scatter between a series of measurements.[13][15]
Robustness HighModerateThe method's capacity to remain unaffected by small, deliberate variations in parameters.[5]

A Framework for Inter-Laboratory Validation

A successful inter-laboratory validation study requires a meticulously planned protocol. This protocol should be agreed upon by all participating laboratories before the study commences.

The Validation Protocol

The validation protocol is a comprehensive document that outlines the entire study.[9][11] It should include:

  • Objective and Scope: Clearly state the purpose of the study.

  • Analytical Procedure: A detailed, step-by-step description of the analytical method.

  • Validation Parameters: The specific performance characteristics to be evaluated (e.g., accuracy, precision, linearity).

  • Acceptance Criteria: Pre-defined limits for each validation parameter.

  • Materials and Reagents: Specifications for all materials, including the reference standard and test samples.

  • Statistical Methods: The statistical tools that will be used to analyze the data.

G cluster_protocol Validation Protocol Objective_Scope Objective & Scope Analytical_Procedure Analytical Procedure Validation_Parameters Validation Parameters Acceptance_Criteria Acceptance Criteria Materials_Reagents Materials & Reagents Statistical_Methods Statistical Methods Protocol_Design Protocol Design Protocol_Design->Objective_Scope Defines Protocol_Design->Analytical_Procedure Details Protocol_Design->Validation_Parameters Selects Protocol_Design->Acceptance_Criteria Sets Protocol_Design->Materials_Reagents Specifies Protocol_Design->Statistical_Methods Determines G Start Start: Homogeneous Sample Batch Distribute Distribute Samples & Reference Standard Start->Distribute Familiarize Method Familiarization & System Suitability Distribute->Familiarize Analyze Sample Analysis (in replicate) Familiarize->Analyze Collect_Data Collect Data from All Labs Analyze->Collect_Data Statistical_Analysis Statistical Analysis Collect_Data->Statistical_Analysis Report Final Validation Report Statistical_Analysis->Report

Workflow for an inter-laboratory validation study.

Key Validation Parameters and Acceptance Criteria

Based on ICH guidelines, the following parameters are typically evaluated in an inter-laboratory validation study. [12][13][16]

  • Accuracy: The accuracy of an analytical method is the closeness of agreement between the value which is accepted as a conventional true value and the result obtained. [14]It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

    • Acceptance Criteria: For the assay of a drug substance, the mean recovery is typically expected to be within 98.0% to 102.0%.

  • Precision: The precision of an analytical method expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. [12]It is usually considered at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). [13][15] * Reproducibility: Expresses the precision between laboratories. [13][15] * Acceptance Criteria: The relative standard deviation (RSD) for replicate measurements should typically be ≤ 2%.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. [13]The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. [11][14] * Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be > 0.99.

Handling Discrepancies

In any inter-laboratory study, discrepancies in results may arise. A predefined procedure for investigating these discrepancies is essential.

G Start Discrepancy Identified Check_Data Check Data for Obvious Errors? Start->Check_Data Reanalyze Re-analyze Samples Check_Data->Reanalyze No Joint_Investigation Joint Investigation (All Labs) Check_Data->Joint_Investigation Yes Reanalyze->Joint_Investigation Root_Cause Root Cause Identified? Joint_Investigation->Root_Cause Implement_CAPA Implement Corrective and Preventive Actions Root_Cause->Implement_CAPA Yes Document Document Findings Root_Cause->Document No Implement_CAPA->Document

Decision pathway for investigating discrepancies.

Conclusion

The inter-laboratory validation of analytical methods for N-(2-amino-4-methylphenyl)-2-methylbenzamide is a critical exercise to ensure data integrity and consistency across different testing sites. By adhering to a well-defined protocol based on international regulatory guidelines and employing robust analytical techniques like HPLC or GC-MS, researchers and drug developers can have a high degree of confidence in their analytical results. This, in turn, supports a more efficient and reliable drug development process.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). ICH. Retrieved from [Link]

  • LCGC International. (2025, November 27). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). Retrieved from [Link]

  • Bhatt, J., Shah, U. A., Joshi, H. K., & Patel, J. K. (2021). Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate. Journal of Medical and Pharmaceutical and Allied Sciences, 10(5), 3636-3645. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. WJARR. Retrieved from [Link]

  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. (n.d.). Retrieved from [Link]

  • Re, N., Silla, A., & Spigarut, O. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 127–133. Retrieved from [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. NPRA. Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024, November 7). PMC. Retrieved from [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). PMC. Retrieved from [Link]

  • Wu, Y., Zhou, Y., Jiao, X., She, Y., Zeng, W., Cui, H., & Pan, C. (2023). Development and inter-laboratory validation of analytical methods for glufosinate and its two metabolites in foods of plant origin. Analytical and Bioanalytical Chemistry, 415(3), 663–674. Retrieved from [Link]

  • Severina, H. I., Gubar, S. M., Bezruk, I. V., Materiienko, A. S., Ivanauskas, L., Bunyatyan, V. A., Kovalenko, S. M., Scupa, O. O., & Georgiyants, V. A. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(6), 3223-1. Retrieved from [Link]

  • Comprehensive amino acids profiling of microalgae by gas chromatography-mass spectrometry analysis after pre-column derivatization. (2025, January 27). IRIS. Retrieved from [Link]

  • Harmonised guidelines for single-laboratory validation of methods of analysis (Technical report). (n.d.). OIV. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of N-(2-amino-4-methylphenyl)-2-methylbenzamide

An In-Depth Technical Guide for Laboratory Professionals As a novel aromatic amine, N-(2-amino-4-methylphenyl)-2-methylbenzamide presents a unique set of handling considerations for researchers in drug discovery and deve...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Laboratory Professionals

As a novel aromatic amine, N-(2-amino-4-methylphenyl)-2-methylbenzamide presents a unique set of handling considerations for researchers in drug discovery and development. While specific toxicological data for this compound is not extensively documented, its chemical structure, possessing both aromatic amine and benzamide functionalities, warrants a cautious and well-informed approach to laboratory safety. This guide synthesizes established safety protocols for related chemical classes to provide a comprehensive framework for the safe handling, use, and disposal of this compound.

Understanding the Hazard Profile

Given the absence of a specific Safety Data Sheet (SDS) for N-(2-amino-4-methylphenyl)-2-methylbenzamide, a conservative hazard assessment is derived from structurally analogous compounds. Aromatic amines and benzamides as a class can present several potential hazards:

  • Skin and Eye Irritation: Direct contact with powders or solutions can cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory discomfort.[2]

  • Harmful if Swallowed: Ingestion may be harmful, a common warning for many laboratory chemicals.[3][4][5]

  • Potential for Systemic Effects: As with many organic compounds, prolonged or significant exposure could lead to unforeseen systemic effects.

  • Suspected Genetic Defects: Some related benzamides are suspected of causing genetic defects, highlighting the need for stringent exposure controls.[3][5]

Therefore, all handling procedures should be designed to minimize direct contact and prevent the generation of airborne dust or aerosols.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure researcher safety. The following table outlines the minimum required PPE for various laboratory operations involving N-(2-amino-4-methylphenyl)-2-methylbenzamide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.[6]Chemical-resistant gloves (e.g., Nitrile).[7][8]Fully buttoned laboratory coat.Recommended to be performed in a chemical fume hood or ventilated enclosure. If not feasible, an N95 or higher-rated respirator should be used.[9]
Solution Preparation Tightly fitting safety goggles with side-shields.[6] A face shield is recommended if there is a splash hazard.[8]Chemical-resistant gloves (e.g., Nitrile).Fully buttoned laboratory coat.Work should be conducted in a chemical fume hood.
Reaction Work-up and Purification Tightly fitting safety goggles with side-shields.[6] A face shield is recommended for larger volumes or splash risks.[8]Chemical-resistant gloves (e.g., Nitrile).Fully buttoned laboratory coat.Operations should be performed in a chemical fume hood.
Spill Cleanup Tightly fitting safety goggles with side-shields and a face shield.[10]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Neoprene).Chemical-resistant apron or coveralls over a laboratory coat.An appropriate respirator with a particulate filter is required.

A Note on Glove Selection: While nitrile gloves offer good general protection for incidental contact, for prolonged handling or in the event of a spill, consulting a glove manufacturer's chemical resistance guide is recommended to select the most appropriate material.[8][11] Always inspect gloves for any signs of degradation or perforation before use.[6]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Always handle N-(2-amino-4-methylphenyl)-2-methylbenzamide in a well-ventilated area, preferably within a certified chemical fume hood.[6][12]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[13]

  • Before beginning work, decontaminate the handling area and ensure all necessary equipment, including waste containers, is within reach.

2. Donning PPE:

  • The following diagram illustrates the recommended sequence for donning PPE to minimize the risk of contamination.

PPE Donning Sequence

3. Handling the Compound:

  • When handling the solid, use tools like spatulas and weigh boats to avoid direct contact.

  • Avoid actions that could generate dust, such as scraping or vigorous shaking.[6]

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

4. Doffing PPE:

  • The removal of PPE should be done in a manner that prevents cross-contamination. The following sequence is recommended:

    • Gloves: Remove gloves first, turning them inside out as you do.

    • Face Shield/Goggles: Remove eye and face protection from the back.

    • Laboratory Coat: Remove your lab coat, rolling it inward to contain any potential contaminants.

    • Respirator: Remove your respirator last.

  • Wash your hands thoroughly with soap and water after removing all PPE.[3][12]

Emergency Procedures

Accidental Exposure:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6][12]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[6][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Protect Yourself: Don the appropriate PPE for spill cleanup as outlined in the table above.

  • Contain and Clean: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For a liquid spill, use an inert absorbent material.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Plan

All waste containing N-(2-amino-4-methylphenyl)-2-methylbenzamide, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect in a labeled, sealed, and compatible solvent waste container.

  • Do not dispose of this chemical down the drain.[6]

The following diagram outlines the decision-making process for waste segregation.

Waste Segregation Decision Tree

By adhering to these guidelines, researchers can confidently and safely work with N-(2-amino-4-methylphenyl)-2-methylbenzamide, ensuring both personal safety and the integrity of their research.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Chemical Safety | Personal Protective Equipment (PPE). (2024, September 6). Eurofins.
  • 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE SDS. (n.d.).
  • SAFETY DATA SHEET. (2024, December 16). Tokyo Chemical Industry.
  • An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. (n.d.). Benchchem.
  • Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • N-(2-amino-4-methylphenyl)benzamide. (n.d.). Fluorochem.
  • SAFETY DATA SHEET. (2025, September 17). Thermo Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • SAFETY DATA SHEET. (2024, November 29). TCI Chemicals.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • Safety Data Sheet. (2025, June 19). Cayman Chemical.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-amino-4-methylphenyl)-2-methylbenzamide
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